1-Chloro-4-phenylphthalazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116340. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-phenylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDLSHYLZRFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297493 | |
| Record name | 1-chloro-4-phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-01-1 | |
| Record name | 10132-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-4-PHENYLPHTHALAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-4-phenylphthalazine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of 1-chloro-4-phenylphthalazine. This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry.
Core Chemical Properties
This compound is a solid organic compound at room temperature. Its core structure consists of a bicyclic phthalazine ring system substituted with a chlorine atom at the 1-position and a phenyl group at the 4-position. The presence of the reactive chloro group makes it a versatile precursor for further chemical modifications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉ClN₂ | [1] |
| Molecular Weight | 240.69 g/mol | [1] |
| CAS Number | 10132-01-1 | [1] |
| Melting Point | 158-159 °C | [2] |
| Boiling Point | 444.4 °C at 760 mmHg | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone. |
Molecular Structure and Spectroscopic Analysis
The structure of this compound is characterized by the fusion of a benzene ring and a pyridazine ring, forming the phthalazine core. The phenyl and chloro substituents are attached to this heterocyclic system.
Expected Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (phthalazine and phenyl rings): Multiple signals are expected in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the phthalazine ring will likely appear as a complex multiplet, while the protons of the phenyl group will also exhibit multiplet patterns.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: A series of signals is anticipated in the downfield region (δ 120-160 ppm), corresponding to the carbon atoms of the phthalazine and phenyl rings. The carbon atom attached to the chlorine will be significantly deshielded.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
C=N and C=C Stretching: Strong to medium absorption bands are expected in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic ring systems.
-
C-H Stretching (Aromatic): Weak to medium bands are anticipated above 3000 cm⁻¹, typical for aromatic C-H bonds.
-
C-Cl Stretching: A medium to strong absorption band is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 240, with a characteristic M+2 peak at m/z 242 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl), leading to significant fragment ions.
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting from readily available precursors.
Caption: General two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Phenylphthalazin-1(2H)-one (from 2-Benzoylbenzoic Acid)
-
Materials: 2-Benzoylbenzoic acid, hydrazine hydrate (or hydrazine sulfate), sodium hydroxide (if using hydrazine sulfate), ethanol.
-
Procedure:
-
A mixture of 2-benzoylbenzoic acid and an excess of hydrazine hydrate in ethanol is refluxed for several hours.
-
Alternatively, 2-benzoylbenzoic acid can be reacted with hydrazine sulfate in the presence of sodium hydroxide under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., cold ethanol or water) and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Step 2: Chlorination of 4-Phenylphthalazin-1(2H)-one
-
Materials: 4-Phenylphthalazin-1(2H)-one, phosphorus oxychloride (POCl₃).
-
Procedure:
-
4-Phenylphthalazin-1(2H)-one is treated with an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated under reflux for a few hours.
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring.
-
The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Chemical Reactivity
The chlorine atom at the 1-position of the phthalazine ring is susceptible to nucleophilic substitution, making this compound a valuable intermediate for introducing various functional groups.
Caption: Nucleophilic aromatic substitution on this compound.
Common nucleophiles that can displace the chloride include:
-
Amines: To form 1-amino-4-phenylphthalazine derivatives.
-
Alkoxides and Phenoxides: To yield 1-alkoxy- or 1-aryloxy-4-phenylphthalazine derivatives.
-
Thiols: To produce 1-(alkylthio)- or 1-(arylthio)-4-phenylphthalazine derivatives.
These substitution reactions are typically carried out in the presence of a base in a suitable solvent.
Biological Activity and Potential Applications
Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery.
Notably, many derivatives synthesized from this compound have been investigated as anticancer agents . A key mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these phthalazine derivatives can disrupt the blood supply to tumors, thereby inhibiting their growth. This makes this compound a valuable scaffold for the development of novel anti-angiogenic cancer therapies.
Conclusion
This compound is a chemically significant molecule with a well-defined structure and predictable properties. Its straightforward synthesis and the reactivity of its chloro substituent make it an important building block in organic synthesis. The demonstrated anticancer potential of its derivatives, particularly through the inhibition of key signaling pathways like VEGFR-2, underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the chemical space around this scaffold holds promise for the identification of new therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Chloro-4-phenylphthalazine (CAS: 10132-01-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-4-phenylphthalazine, a key heterocyclic intermediate in the synthesis of a diverse range of biologically active compounds. This document details its chemical and physical properties, provides a robust, two-step synthesis protocol, and explores its primary reactivity through nucleophilic substitution. While this compound itself is principally a synthetic building block, this guide extensively covers the significant anticancer and antimicrobial activities exhibited by its derivatives, supported by quantitative data and detailed experimental procedures. Visual diagrams of the synthetic pathway and reaction mechanisms are included to facilitate a deeper understanding of its chemical utility.
Chemical and Physical Properties
This compound is a solid, organic compound with the molecular formula C₁₄H₉ClN₂.[1] It is characterized by a phthalazine ring system substituted with a chloro group at the 1-position and a phenyl group at the 4-position.
| Property | Value | Reference |
| CAS Number | 10132-01-1 | [1] |
| Molecular Formula | C₁₄H₉ClN₂ | [1] |
| Molecular Weight | 240.69 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water |
Hazards Identification:
-
Acute toxicity, oral: Toxic if swallowed (H301)[1]
-
Skin corrosion/irritation: Causes skin irritation (H315)[1]
-
Serious eye damage/eye irritation: Causes serious eye irritation (H319)[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation: May cause respiratory irritation (H335)[1]
Synthesis of this compound
The synthesis of this compound is a well-established two-step process commencing from 2-benzoylbenzoic acid. The general synthetic workflow is depicted below.
Experimental Protocol: Synthesis of 4-phenylphthalazin-1(2H)-one
This procedure is based on the general method for the condensation of 2-acylbenzoic acids with hydrazine.[2][3]
Materials:
-
2-Benzoylbenzoic acid
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoylbenzoic acid (1 equivalent) in ethanol.
-
To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 4-phenylphthalazin-1(2H)-one.
Experimental Protocol: Synthesis of this compound
This protocol follows the general procedure for the chlorination of phthalazinones.[4]
Materials:
-
4-phenylphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), place 4-phenylphthalazin-1(2H)-one (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the solid by filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound in medicinal chemistry lies in the high reactivity of the chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at the 1-position of the phthalazine ring, leading to the synthesis of diverse compound libraries for biological screening.
General Experimental Protocol for Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Base (e.g., K₂CO₃, NaH, or an organic base like triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in an anhydrous solvent, add the nucleophile (1-1.2 equivalents) and the base (1.5-2 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry it.
-
Purify the crude product by recrystallization or column chromatography.
Biological Activities of this compound Derivatives
While this compound is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and microbiology.
Anticancer Activity
Numerous studies have reported the synthesis of 1,4-disubstituted phthalazine derivatives with potent anticancer activities. The general strategy involves the substitution of the chloro group with various anilines, thiophenols, and other nucleophiles.
Table 1: In Vitro Anticancer Activity of Selected 1,4-Disubstituted Phthalazine Derivatives
| Compound | R Group at 1-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12 | 1-(3-chloro-4-fluoroanilino) | Bel-7402 | 32.4 | [4][5] |
| 12 | 1-(3-chloro-4-fluoroanilino) | HT-1080 | 25.4 | [4][5] |
| 13 | 1-(4-fluoro-3-trifluoromethylanilino) | Bel-7402 | 30.1 | [4][5] |
| 13 | 1-(4-fluoro-3-trifluoromethylanilino) | HT-1080 | 25.8 | [4][5] |
| 5f | N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide | Human esophageal cancer cells | 8.13 | [6] |
| 8c | N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide | Human esophageal cancer cells | 9.31 | [6] |
Bel-7402: Human Liver Cancer cell lines; HT-1080: Human Fibrosarcoma cell lines.
The data indicates that specific substitutions on the aniline or thiophenol moiety can significantly influence the cytotoxic potency of the resulting phthalazine derivatives. Notably, compounds 12 and 13 showed higher in vitro activity than the cisplatin control against the tested cancer cell lines.[4][5]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [4][5]
This is a generalized protocol based on the cited literature.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well in the appropriate culture medium.
-
Incubation: Culture the cells for 12-24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. The introduction of various heterocyclic and acyclic moieties through nucleophilic substitution has yielded compounds with activity against both bacteria and fungi.
While specific data for derivatives of this compound is less abundant in the provided search results, the general class of phthalazine derivatives has shown promise. For instance, certain phthalazine derivatives have exhibited promising effects against Gram-positive and Gram-negative bacteria and fungi.[7] The development of novel antimicrobial agents is a critical area of research, and this compound serves as a valuable scaffold for this purpose.
Conclusion
This compound is a versatile and valuable intermediate in synthetic and medicinal chemistry. Its straightforward two-step synthesis and the high reactivity of its chloro group towards nucleophilic substitution make it an ideal starting material for the generation of diverse chemical libraries. The significant anticancer and antimicrobial activities observed in its derivatives underscore the importance of the phthalazine scaffold in drug discovery. This technical guide provides the essential information for researchers and scientists to effectively utilize this compound in their research and development endeavors. Further exploration of the biological activities of a wider range of its derivatives is warranted to unlock the full therapeutic potential of this chemical entity.
References
- 1. This compound | C14H9ClN2 | CID 272109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Chloro-4-phenylphthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 1-chloro-4-phenylphthalazine, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent multi-step synthesis, including the preparation of the crucial intermediate, 4-phenylphthalazin-1(2H)-one, and its subsequent chlorination. Detailed experimental protocols, comparative data, and workflow diagrams are presented to facilitate laboratory synthesis and process optimization.
Overview of Synthetic Pathways
The synthesis of this compound is predominantly achieved through a two-step process. The initial and pivotal step is the formation of the phthalazinone core, yielding 4-phenylphthalazin-1(2H)-one. This intermediate is subsequently chlorinated to afford the final product. Two main routes are commonly employed for the synthesis of the phthalazinone intermediate, differing in their starting materials.
Route A: Condensation of 2-benzoylbenzoic acid with a hydrazine derivative. Route B: Reaction of phthalic anhydride with phenylhydrazine.
Following the synthesis of 4-phenylphthalazin-1(2H)-one, the lactam functionality is converted to the corresponding chloride.
Chlorination Step: Treatment of 4-phenylphthalazin-1(2H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).
Below is a graphical representation of the overall synthetic strategy.
Figure 1: Overall synthetic strategy for this compound.
Synthesis of 4-Phenylphthalazin-1(2H)-one (Intermediate)
Route A: From 2-Benzoylbenzoic Acid and Hydrazine Hydrate
This is a widely used and robust method for the synthesis of 4-substituted phthalazinones.[1][2] The reaction involves the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate, typically under reflux in an alcoholic solvent.
Materials:
-
2-Benzoylbenzoic acid
-
Hydrazine hydrate (80-100%)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-benzoylbenzoic acid (1.0 equivalent) in absolute ethanol.
-
To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture to yield pure 4-phenylphthalazin-1(2H)-one as a solid.
Figure 2: Experimental workflow for the synthesis of 4-phenylphthalazin-1(2H)-one via Route A.
Route B: From Phthalic Anhydride and Phenylhydrazine
An alternative approach involves the direct condensation of phthalic anhydride with phenylhydrazine.[3] This method can be performed as a one-pot synthesis.
Materials:
-
Phthalic anhydride
-
Phenylhydrazine
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend phthalic anhydride (1.0 equivalent) in glacial acetic acid.
-
To this suspension, add a solution of phenylhydrazine (1.0 equivalent) in glacial acetic acid.
-
Add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Synthesis of this compound (Final Product)
The chlorination of the lactam group of 4-phenylphthalazin-1(2H)-one is a crucial step to introduce a reactive site for further functionalization. The most effective and commonly used reagent for this transformation is phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅) to enhance its reactivity.[2][4]
Experimental Protocol
Materials:
-
4-Phenylphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice
Procedure:
-
In a fume hood, carefully add 4-phenylphthalazin-1(2H)-one (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃). A mixture of POCl₃ and PCl₅ (e.g., 3:1 ratio) can also be used.
-
Heat the reaction mixture under reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Work-up (Caution: Exothermic and releases HCl gas): Slowly and cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. Alternatively, dilute the residue with an inert solvent like dichloromethane and then slowly add it to a mixture of ice and saturated sodium bicarbonate solution.
-
Neutralize the aqueous layer carefully with saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Figure 3: Experimental workflow for the chlorination of 4-phenylphthalazin-1(2H)-one.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product. Note that some of the spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Benzoylbenzoic Acid | C₁₄H₁₀O₃ | 226.23 | White solid | 127-130 |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid | 131-134 |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | Pale yellow liquid/solid | 19-21 |
| 4-Phenylphthalazin-1(2H)-one | C₁₄H₁₀N₂O | 222.24 | Off-white to pale yellow solid | 234-238 |
| This compound | C₁₄H₉ClN₂ | 240.69 | White to light yellow solid | 139-142 |
Table 2: Representative Spectroscopic Data for 4-Phenylphthalazin-1(2H)-one
| Technique | Data |
| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretching), ~1660 (C=O stretching, amide), ~1600, 1480 (C=C and C=N stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, NH), ~8.3-7.5 (m, 9H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160.1 (C=O), ~145.8, ~134.2, ~133.0, ~130.1, ~129.5, ~128.8, ~128.3, ~126.5, ~125.4 |
| Mass Spec (EI, m/z) | 222 [M]⁺ |
Table 3: Representative Spectroscopic Data for this compound
| Technique | Data |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H stretching), ~1610, 1580, 1490 (C=C and C=N stretching) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.4-7.5 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~158.2, ~152.1, ~135.0, ~133.5, ~131.8, ~130.5, ~129.2, ~128.9, ~127.6, ~126.3 |
| Mass Spec (EI, m/z) | 240/242 [M/M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
Conclusion
This guide outlines the well-established and efficient synthetic routes for the preparation of this compound. The two-step synthesis, commencing with either 2-benzoylbenzoic acid or phthalic anhydride to form the 4-phenylphthalazin-1(2H)-one intermediate, followed by chlorination with phosphorus oxychloride, provides a reliable and scalable method for obtaining this versatile building block. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis and further exploration of novel phthalazine-based compounds. Careful execution of the chlorination and work-up steps is critical to ensure high purity and yield of the final product.
References
The Diverse Biological Activities of Phthalazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of several clinically significant drugs. This technical guide provides an in-depth overview of the multifaceted biological activities of phthalazine derivatives, with a focus on their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Phthalazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly (ADP-ribose) polymerase (PARP).[1][2][3]
Quantitative Anticancer Activity Data
The cytotoxic and enzyme inhibitory activities of various phthalazine derivatives are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Target Cell Line/Enzyme | Activity (IC50/GI50 in µM) | Reference Compound | Activity (IC50 in µM) |
| VEGFR-2 Inhibitors | ||||
| Biarylureas (13c) | VEGFR-2 | 2.5 | - | - |
| Triazolo[3,4-a]phthalazines (7a) | VEGFR-2 | 0.11 | Sorafenib | 0.1 |
| Triazolo[3,4-a]phthalazines (6o) | HCT-116 | 7 | Sorafenib | 5.47 |
| Triazolo[3,4-a]phthalazines (6o) | MCF-7 | 16.98 | Sorafenib | 7.26 |
| Phthalazine-based biarylureas (12b) | VEGFR-2 | 4.4 | - | - |
| Phthalazine-based biarylureas (12c) | VEGFR-2 | 2.7 | - | - |
| EGFR Inhibitors | ||||
| Phthalazine derivatives (12d) | EGFR | 0.0214 | Erlotinib | 0.080 |
| Phthalazine derivatives (11d) | MDA-MB-231 | 0.92 | Erlotinib | 1.02 |
| Phthalazine derivatives (12c) | MDA-MB-231 | 1.89 | Erlotinib | 1.02 |
| Phthalazine derivatives (12d) | MDA-MB-231 | 0.57 | Erlotinib | 1.02 |
| PARP Inhibitors | ||||
| Phthalazinone derivatives | PARP-1 | - | Olaparib | - |
| General Cytotoxicity | ||||
| Triazolo[3,4-a]phthalazines (11h) | MGC-803 | 2.0-4.5 | 5-Fluorouracil | - |
| Phthalazine derivatives (6b, 6e, 7b, etc.) | NCI 60 cell panel | 0.15-8.41 | - | - |
Key Signaling Pathways in Anticancer Activity
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[1] Phthalazine-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.[1] This blocks downstream signaling cascades like the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately inhibiting cell proliferation, migration, and survival.[1]
Caption: VEGFR-2 Signaling Pathway Inhibition by Phthalazine Derivatives.
The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overexpression and mutation can lead to uncontrolled cell growth.[4] Phthalazine derivatives have been developed as EGFR inhibitors, blocking the downstream signaling pathways that regulate cell proliferation and survival.[5]
Caption: EGFR Signaling Pathway Inhibition by Phthalazine Derivatives.
Experimental Protocols for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the phthalazine derivative and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, and a substrate peptide in a kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate for a specific period (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent. A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[1]
Anticonvulsant Activity
Phthalazine derivatives have been extensively investigated for their potential in treating epilepsy, with several compounds showing potent anticonvulsant effects in preclinical models.
Quantitative Anticonvulsant Activity Data
The median effective dose (ED50) and median neurotoxic dose (TD50) are key parameters in evaluating anticonvulsant drug candidates. The protective index (PI = TD50/ED50) provides an estimate of the margin of safety.
| Compound | Anticonvulsant Activity (MES Test, ED50 in mg/kg) | Neurotoxicity (Rotarod Test, TD50 in mg/kg) | Protective Index (PI) | Reference Compound | PI |
| 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (4m) | 6.8 | 456.4 | 67.1 | Carbamazepine | 6.4 |
Experimental Protocol for Anticonvulsant Activity
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
-
Animal Model: Male Kunming mice (18-22 g) are typically used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electroshock Application: After a predetermined time (e.g., 30 minutes for i.p.), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension seizure.
-
Data Analysis: The ED50, the dose required to protect 50% of the animals from the tonic seizure, is calculated.
This test assesses the potential for motor impairment, a common side effect of anticonvulsant drugs.
-
Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed is used.
-
Training: Mice are trained to stay on the rotating rod.
-
Testing: After compound administration, the mice are placed on the rotarod, and the time they remain on the rod is recorded.
-
Data Analysis: The TD50, the dose at which 50% of the animals fail to stay on the rod for a predetermined time (e.g., 1 minute), is determined.
Antimicrobial Activity
Certain phthalazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | Activity (MIC in µg/mL) |
| Phthalazine derivatives | Staphylococcus aureus | 15.625 - >125 |
| Phthalazine derivatives | Escherichia coli | 15.625 - >125 |
| Phthalazine derivatives | Candida albicans | 15.625 - >125 |
Experimental Protocol for Antimicrobial Activity
This is a standard method for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phthalazine derivative in the broth.
-
Inoculation: Inoculate each well with the bacterial or fungal suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity
Phthalazine derivatives have also been explored for their anti-inflammatory potential, with some compounds showing inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Quantitative Anti-inflammatory Activity Data
| Compound | Assay | Activity (IC50) |
| Tetrahydrophthalazinones (17, 18) | Inhibition of LPS-stimulated TNF-α production | Active |
Experimental Protocol for Anti-inflammatory Activity
This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the phthalazine derivative for a specific time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of TNF-α inhibition and determine the IC50 value.
Conclusion
The phthalazine scaffold represents a highly versatile and pharmacologically significant core structure in drug discovery. The derivatives of phthalazine have demonstrated a remarkable range of biological activities, with significant potential in the development of novel therapeutics for cancer, epilepsy, infectious diseases, and inflammatory disorders. The quantitative data, detailed experimental protocols, and signaling pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly lead to the discovery of even more potent and selective phthalazine-based drug candidates.
References
Unraveling the Anticancer Potential of 1-Chloro-4-phenylphthalazine Derivatives: A Technical Overview
Disclaimer: There is a notable scarcity of scientific literature detailing the specific mechanism of action of 1-chloro-4-phenylphthalazine in cancer cells. This compound is predominantly documented as a chemical intermediate for the synthesis of a diverse range of phthalazine derivatives. This guide, therefore, focuses on the reported anticancer activities and proposed mechanisms of these derivatives, providing insights into the potential therapeutic avenues of this class of compounds.
Introduction
Phthalazine and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Within this family, compounds derived from the this compound scaffold have been a focal point of research for the development of novel anticancer agents. While the direct biological activity of this compound remains uncharacterized in publicly available research, numerous studies have utilized it as a versatile starting material to generate derivatives with potent cytotoxic effects against various cancer cell lines. These synthesized compounds have been shown to induce cell death through mechanisms such as apoptosis and to interfere with the cell cycle, suggesting that the phthalazine core is a valuable pharmacophore for anticancer drug design.
Cytotoxic Activity of this compound Derivatives
The primary method for evaluating the anticancer potential of newly synthesized phthalazine derivatives is through in vitro cytotoxicity assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxic activity.
Below is a summary of the IC50 values for several potent derivatives synthesized from this compound, tested against a panel of human cancer cell lines.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl) thio) acetamide | Human esophageal cancer cells | 8.13 | [1] |
| 8c | N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl) piperazin-1-yl) acetamide | Human esophageal cancer cells | 9.31 | [1] |
| 12 | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | Bel-7402 (Human Liver Cancer) | 32.4 | [2][3] |
| 12 | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine | HT-1080 (Human Fibrosarcoma) | 25.4 | [2][3] |
| 13 | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | Bel-7402 (Human Liver Cancer) | 30.1 | [2][3] |
| 13 | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine | HT-1080 (Human Fibrosarcoma) | 25.8 | [2][3] |
Proposed Mechanisms of Action of Phthalazine Derivatives
While detailed molecular mechanism studies are not available for all derivatives, the existing body of research points towards two primary modes of anticancer action: the induction of apoptosis and the disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[4] Many effective anticancer agents exert their effects by triggering this cellular suicide program.[4] For certain phthalazine derivatives, evidence suggests that they can initiate apoptosis, leading to the death of cancer cells. The apoptotic process is complex and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-4-phenylphthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound 1-Chloro-4-phenylphthalazine. Due to a lack of a complete, unified experimental dataset in publicly accessible literature, this document presents a combination of theoretical data and expected spectral characteristics based on the compound's structure and analogous molecules. This guide is intended to support research and development activities by providing a detailed spectroscopic profile.
Compound Overview
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₄H₉ClN₂[1]
-
Molecular Weight: 240.69 g/mol [1]
-
CAS Number: 10132-01-1[1]
Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for this compound.
Mass Spectrometry
| Parameter | Value | Source |
| Molecular Weight | 240.69 g/mol | PubChem[1] |
| Monoisotopic Mass | 240.0454260 Da | PubChem[1] |
| Predicted [M+H]⁺ | 241.05271 m/z | PubChemLite[2] |
| Predicted [M+Na]⁺ | 263.03465 m/z | PubChemLite[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not available in the searched literature. The following tables present predicted chemical shifts (δ) in ppm. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic H (Phthalazine ring) | 7.8 - 8.5 | m | The four protons on the phthalazine ring are expected to appear as a complex multiplet in the downfield region due to the influence of the fused aromatic system and the nitrogen atoms. |
| Aromatic H (Phenyl ring) | 7.4 - 7.7 | m | The five protons on the phenyl ring are expected to appear as a multiplet. |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Aromatic C-Cl | 150 - 155 | The carbon atom attached to the chlorine is expected to be significantly downfield. |
| Aromatic C-N | 145 - 150 | Carbon atoms adjacent to the nitrogen atoms in the phthalazine ring. |
| Aromatic C-Ph | 140 - 145 | The carbon atom of the phthalazine ring attached to the phenyl group. |
| Aromatic C (Quaternary) | 135 - 140 | Other quaternary carbons in the fused ring system. |
| Aromatic C-H (Phthalazine) | 125 - 135 | Aromatic carbons bearing a hydrogen atom in the phthalazine moiety. |
| Aromatic C-H (Phenyl) | 128 - 132 | Aromatic carbons bearing a hydrogen atom in the phenyl substituent. |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. The table below lists the expected characteristic absorption bands based on its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=N stretch | 1620 - 1680 | Medium |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-Cl stretch | 700 - 800 | Strong |
| Aromatic C-H bend | 690 - 900 | Strong |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. Compare the accurate mass measurement with the calculated exact mass of the compound.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Unveiling the Therapeutic Potential of 1-Chloro-4-phenylphthalazine Derivatives: A Technical Guide to Key Molecular Targets
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the scientific community has turned its attention to the promising scaffold of 1-Chloro-4-phenylphthalazine. Derivatives of this core structure have demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the potential therapeutic targets of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document aims to accelerate the translation of these promising molecules from the laboratory to clinical applications.
Core Therapeutic Landscape: A Focus on Anticancer Activity
Research has consistently highlighted the potent anticancer properties of this compound derivatives. Their cytotoxic effects have been observed across a range of human cancer cell lines, suggesting a broad spectrum of activity. The primary mechanisms through which these compounds are believed to exert their anticancer effects include the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as direct interaction with cellular DNA.
Identified Molecular Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that plays a pivotal role in cell growth, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers.
-
Topoisomerase II (Topo II): An essential enzyme that alters the topology of DNA, playing a critical role in DNA replication and chromosome segregation.
-
DNA Intercalation: The direct insertion of a molecule into the DNA double helix, leading to structural distortions that can inhibit replication and transcription, ultimately inducing cell death.
Quantitative Analysis of Biological Activity
The following tables summarize the reported in vitro cytotoxic and enzyme inhibitory activities of various this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
| Compound | HePG-2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | Bel-7402 (Liver) IC50 (µM) | HT-1080 (Fibrosarcoma) IC50 (µM) | Esophageal Cancer Cells IC50 (µM) | Reference |
| Derivative 1 | - | - | - | - | 146.8 | 83.9 | - | [1] |
| Derivative 11 | - | - | - | - | 56.2 | 38.9 | - | [1] |
| Derivative 12 | - | - | - | - | 32.4 | 25.4 | - | [1] |
| Derivative 13 | - | - | - | - | 30.1 | 25.8 | - | [1] |
| Compound 20 | 8.67 (µg/mL) | 15.84 (µg/mL) | 9.41 (µg/mL) | 12.21 (µg/mL) | - | - | - | [2] |
| Compound 25 | 110.82 (µg/mL) | 25.08 (µg/mL) | 11.15 (µg/mL) | 19.30 (µg/mL) | - | - | - | [2] |
| Compound 5f | - | - | - | - | - | - | 8.13 | [3] |
| Compound 8c | - | - | - | - | - | - | 9.31 | [3] |
| Cisplatin | - | - | - | - | 73.3 | 63.3 | - | [1] |
| Doxorubicin | 4.50 (µg/mL) | 4.17 (µg/mL) | 5.23 (µg/mL) | 8.87 (µg/mL) | - | - | - | [2] |
| 5-Fluorouracil | - | - | - | - | - | - | >10 | [3] |
Note: Some IC50 values are reported in µg/mL. Conversion to µM requires the molecular weight of the specific derivative, which is not always provided in the source.
Table 2: Enzyme Inhibitory Activity of Phthalazine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Phthalazine Derivative | Topo II | 5.44 - 8.90 | [4] |
| Phthalazine Derivative | DNA Intercalation | 36.02 - 48.30 | [4] |
Signaling Pathways and Mechanisms of Action
To understand the therapeutic potential of this compound derivatives, it is crucial to visualize their impact on cellular signaling. The following diagrams, rendered in DOT language, illustrate the key pathways and the proposed points of intervention for these compounds.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by a this compound derivative.
EGFR Signaling Pathway Inhibition
Caption: Proposed inhibition of the EGFR signaling pathway by a this compound derivative.
Topoisomerase II Inhibition and DNA Intercalation
Caption: Dual mechanism of action: Topoisomerase II inhibition and DNA intercalation.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay (VEGFR-2 / EGFR)
Objective: To determine the inhibitory activity of the compounds against specific kinases.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a luminescence-based method that measures ATP consumption.
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a master mix containing the kinase, substrate, and buffer.
-
Reaction Initiation: Add the test compound dilutions to the wells. Initiate the kinase reaction by adding the master mix and ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and generate a luminescent signal according to the kit manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP and then another reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Topoisomerase II Inhibition Assay (Decatenation Assay)
Objective: To assess the ability of compounds to inhibit the decatenating activity of Topoisomerase II.
Principle: This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topoisomerase II relaxes this network by creating transient double-strand breaks, allowing the minicircles to separate. Inhibitors of Topo II will prevent this decatenation.
Materials:
-
Human Topoisomerase II
-
kDNA
-
Topo II assay buffer (containing ATP)
-
Stop buffer/loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase II to initiate the reaction. Include a positive control (e.g., etoposide) and a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV illumination. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel as distinct bands.
-
Data Analysis: Assess the degree of inhibition by observing the reduction in the amount of decatenated DNA in the presence of the test compound compared to the control.
DNA Intercalation Assay (Fluorescence-Based)
Objective: To determine if the compounds can intercalate into the DNA double helix.
Principle: This assay is based on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA. When a compound intercalates into the DNA, it displaces the dye, leading to a decrease in fluorescence intensity.
Materials:
-
Calf Thymus DNA (ct-DNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer
-
Fluorometer
Procedure:
-
DNA-EtBr Complex Formation: Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable complex.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex at the appropriate excitation and emission wavelengths (for EtBr, typically ~520 nm excitation and ~600 nm emission).
-
Compound Titration: Add increasing concentrations of the test compound to the DNA-EtBr solution. After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity.
-
Data Analysis: A significant decrease (quenching) in fluorescence intensity upon the addition of the test compound indicates that it is displacing EtBr from the DNA, which is a strong indicator of an intercalative binding mode. The binding affinity can be quantified using the Stern-Volmer equation.
Conclusion and Future Directions
The compelling preclinical data for this compound derivatives underscore their potential as a versatile scaffold for the development of novel anticancer therapeutics. The identified molecular targets—VEGFR-2, EGFR, Topoisomerase II, and DNA itself—offer multiple avenues for therapeutic intervention. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of these promising compounds.
Future research should focus on elucidating the precise molecular interactions with their targets through structural biology studies, such as X-ray crystallography. Furthermore, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates. The continued exploration of this chemical space holds the promise of delivering next-generation therapies for a range of malignancies.
References
An In-depth Technical Guide on the Solubility and Stability of 1-Chloro-4-phenylphthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-phenylphthalazine is a heterocyclic compound that belongs to the phthalazine class of molecules. Phthalazine derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The substituent at the 1-position, a reactive chlorine atom, makes this compound a versatile intermediate for the synthesis of a variety of other phthalazine derivatives through nucleophilic substitution reactions.[1] A thorough understanding of its solubility and stability is paramount for its effective use in both research and drug development, as these properties influence its handling, formulation, bioavailability, and shelf-life.
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of this compound. It includes detailed experimental protocols for the determination of these properties, based on established methodologies, to aid researchers in their laboratory work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClN₂ | PubChem[2] |
| Molecular Weight | 240.69 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 10132-01-1 | PubChem[2] |
| Appearance | Expected to be a solid at room temperature | - |
| Computed XLogP3 | 3.7 | PubChem[2] |
Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The "like dissolves like" principle is a useful starting point for predicting solubility. Given the computed XLogP3 of 3.7, this compound is predicted to be a lipophilic compound with poor aqueous solubility and better solubility in organic solvents.
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4][5][6]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
A range of solvents of varying polarities (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Data Presentation: Solubility of this compound
The results of the solubility studies should be presented in a clear and organized manner, as shown in the template Table 2.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Data to be determined |
| Phosphate Buffer (pH 7.4) | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| Dichloromethane | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Visualization: Solubility Determination Workflow
Caption: A flowchart of the shake-flask method for solubility determination.
Stability
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9][10] Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[11][12][13][14][15][16][17]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies involve exposing this compound to various stress conditions to accelerate its degradation.
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Hydrolytic Degradation:
-
Acidic: Add hydrochloric acid to the sample solution and heat (e.g., at 60 °C) for a specified period.
-
Basic: Add sodium hydroxide to the sample solution and heat (e.g., at 60 °C) for a specified period.
-
Neutralize the samples after the stress period before analysis.
-
-
Oxidative Degradation: Add hydrogen peroxide to the sample solution and keep it at room temperature for a specified period.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be protected from light.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 80 °C) for a specified period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity of the parent compound and detecting the formation of degradation products.
Data Presentation: Forced Degradation Study Conditions and Results
The conditions and results of the forced degradation studies should be systematically tabulated.
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 | To be determined |
| Base Hydrolysis | 0.1 M NaOH | 60 | To be determined |
| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |
| Photolysis | ICH Q1B compliant | Ambient | To be determined |
| Thermal (Solid) | Dry Heat | 80 | To be determined |
Table 4: Results of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |
| Acid Hydrolysis | Data to be determined | Data to be determined | Data to be determined |
| Base Hydrolysis | Data to be determined | Data to be determined | Data to be determined |
| Oxidation | Data to be determined | Data to be determined | Data to be determined |
| Photolysis | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solid) | Data to be determined | Data to be determined | Data to be determined |
| *RRT = Relative Retention Time |
Visualization: Stability Testing Workflow
Caption: A flowchart illustrating the process of forced degradation studies.
Chemical Reactivity
The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the heterocyclic ring. Consequently, this compound is expected to react with a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to yield the corresponding substituted phthalazine derivatives. This reactivity is the basis for its utility as a synthetic intermediate. When considering formulation, it is crucial to assess the chemical compatibility of this compound with excipients, as some excipients may contain nucleophilic functional groups that could lead to degradation of the API.[18][19][20][21][22]
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of pharmaceuticals and their degradation products.[23][24][25] A stability-indicating HPLC method should be developed and validated for this compound.
Key considerations for HPLC method development:
-
Column: A reversed-phase column (e.g., C18) is typically suitable for a compound with the polarity of this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection is appropriate, and the wavelength should be selected at the λmax of this compound for maximum sensitivity.
-
Gradient Elution: A gradient elution program may be necessary to separate the parent compound from its degradation products effectively.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H9ClN2 | CID 272109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. ijrpp.com [ijrpp.com]
- 12. rjptonline.org [rjptonline.org]
- 13. scispace.com [scispace.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. veeprho.com [veeprho.com]
- 19. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 20. arborpharmchem.com [arborpharmchem.com]
- 21. pharmiweb.com [pharmiweb.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Separation of Phthalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. pharmtech.com [pharmtech.com]
- 25. mdpi.com [mdpi.com]
The Medicinal Chemistry of 1-Chloro-4-phenylphthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anticonvulsant, and antihypertensive properties. Among these, 1-chloro-4-phenylphthalazine serves as a crucial intermediate for the synthesis of a diverse library of bioactive molecules. Its reactive chlorine atom at the 1-position provides a versatile handle for nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate biological activity. This technical guide provides an in-depth review of the synthesis, pharmacological evaluation, and mechanism of action of this compound derivatives, with a particular focus on their anticancer applications.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is a multi-step process that begins with the formation of the phthalazinone core, followed by chlorination. This core can then be derivatized through nucleophilic substitution.
Experimental Protocol: Synthesis of 4-Phenylphthalazin-1(2H)-one
This procedure outlines the synthesis of the key precursor, 4-phenylphthalazin-1(2H)-one, from 2-benzoylbenzoic acid and hydrazine hydrate.
Materials:
-
2-Benzoylbenzoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
A mixture of 2-benzoylbenzoic acid (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, allowing the product to crystallize.
-
The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried to afford 4-phenylphthalazin-1(2H)-one.
Experimental Protocol: Synthesis of this compound
This protocol details the chlorination of 4-phenylphthalazin-1(2H)-one to yield the target compound.
Materials:
-
4-Phenylphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as catalyst)
-
Chloroform or Toluene
Procedure:
-
4-Phenylphthalazin-1(2H)-one (0.05 mol) is suspended in phosphorus oxychloride (50 mL). A catalytic amount of pyridine can be added to facilitate the reaction.
-
The mixture is heated to reflux (approximately 105-110 °C) and stirred for 2-4 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice or cold water.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate or another suitable base.
-
The aqueous layer is extracted with chloroform or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
General Workflow for the Synthesis of this compound Derivatives
The following diagram illustrates the general synthetic workflow from starting materials to diverse derivatives.
Caption: Synthetic workflow for this compound and its derivatives.
Pharmacological Evaluation: Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. The primary method for evaluating their cytotoxic effects is the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a detailed method for assessing the in vitro anticancer activity of synthesized compounds against various cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized phthalazine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours at 37 °C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO or a suitable solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Derivative Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide | Human esophageal cancer | 8.13 | [2] |
| 2 | N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide | Human esophageal cancer | 9.31 | [2] |
| 3 | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine | Bel-7402 (Liver) | 32.4 | [1] |
| 4 | 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine | HT-1080 (Fibrosarcoma) | 25.4 | [1] |
| 5 | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine | Bel-7402 (Liver) | 30.1 | [1] |
| 6 | 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine | HT-1080 (Fibrosarcoma) | 25.8 | [1] |
Mechanism of Action: VEGFR-2 Inhibition
A significant number of this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to apoptosis and suppression of tumor growth.
VEGFR-2 Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by phthalazine derivatives.
Caption: Simplified VEGFR-2 signaling pathway and inhibition by phthalazine derivatives.
Experimental Workflow for Pharmacological Screening
The general workflow for the pharmacological evaluation of newly synthesized this compound derivatives is depicted below.
Caption: General workflow for the pharmacological screening of phthalazine derivatives.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of potent therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the ease of derivatization make it an attractive starting point for generating compound libraries for high-throughput screening. The demonstrated anticancer activity, often mediated through the inhibition of key signaling pathways such as VEGFR-2, highlights the potential of this compound class in drug discovery. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties of this compound derivatives are warranted to advance these promising compounds towards clinical development.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-Chloro-4-phenylphthalazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) before handling any chemical.
Executive Summary
1-Chloro-4-phenylphthalazine is a heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. As with many reactive intermediates, a thorough understanding of its safety, handling, and toxicity is paramount for its safe and effective use in a laboratory setting. This guide provides a comprehensive overview of the known hazards associated with this compound, detailed handling and storage procedures, and an outline of experimental protocols for its synthesis and the assessment of its cytotoxicity.
Chemical and Physical Properties
A foundational aspect of safe handling is the knowledge of the compound's physical and chemical properties.
| Property | Value |
| CAS Number | 10132-01-1 |
| Molecular Formula | C₁₄H₉ClN₂ |
| Molecular Weight | 240.69 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 158°C to 159°C |
| pKa (Predicted) | 1.34 ± 0.30 |
| Storage Temperature | Ambient temperatures or -20°C |
Toxicity and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Mechanisms of Toxicity
The specific signaling pathways for the toxicity of this compound have not been elucidated in publicly available literature. However, as a nitrogen-containing heterocyclic compound and a chlorinated aromatic, its toxicity may be attributed to several general mechanisms:
-
Interaction with Biomolecules: The electrophilic nature of the carbon atom attached to the chlorine and the nitrogen atoms in the phthalazine ring could lead to covalent modification of proteins and nucleic acids, disrupting their function.
-
Oxidative Stress: Aromatic compounds can be metabolized to reactive intermediates that generate reactive oxygen species (ROS), leading to cellular damage.
-
Membrane Disruption: Lipophilic aromatic compounds can intercalate into cell membranes, altering their fluidity and function.
Safe Handling and Storage
Adherence to strict safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE. The following is a general guideline:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if a significant exposure risk exists, chemical-resistant overalls.
-
Respiratory Protection: To be used in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Handling Procedures
The following workflow outlines the general procedure for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is ambient, although for long-term storage, -20°C is also cited.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
The following diagram illustrates the logical steps for responding to a spill of this compound.
Caption: A stepwise guide for responding to a laboratory spill.
Experimental Protocols
The following are representative experimental protocols. These should be adapted and optimized for specific laboratory conditions and research goals.
Representative Synthesis of a 1-Chloro-4-substituted-phthalazine
This protocol is adapted from the synthesis of related 1-chloro-4-substituted-phthalazines and can likely be modified for this compound.
-
Cyclization: A mixture of the appropriate 2-aroylbenzoic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours.
-
Isolation of Phthalazinone: The reaction mixture is cooled, and the precipitated phthalazinone is collected by filtration and washed.
-
Chlorination: The dried phthalazinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine. The mixture is heated to facilitate the reaction.
-
Workup and Purification: After cooling, the reaction mixture is carefully quenched with cold water or ice. The product is then extracted with an organic solvent (e.g., chloroform). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxicity of this compound against a chosen cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to the desired concentrations in cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Disposal Considerations
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its toxicity and irritant properties. By understanding its hazard profile and adhering to the safety and handling procedures outlined in this guide, researchers can minimize risks and work safely with this compound. Further toxicological studies are warranted to fully characterize its safety profile and to elucidate its mechanisms of action.
Phenylphthalazine Compounds: A Deep Dive into Their Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylphthalazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, from their initial synthesis to their emergence as potent therapeutic agents. We will delve into the key synthetic methodologies, detail the experimental protocols for their preparation and evaluation, and present their mechanism of action through key signaling pathways. Quantitative data on their biological activity is systematically tabulated for comparative analysis, and logical and experimental workflows are visualized to provide a clear understanding of the research and development landscape of phenylphthalazine derivatives.
Discovery and Historical Synthesis
The journey of phenylphthalazine compounds is intrinsically linked to the broader history of phthalazine chemistry. While the exact first synthesis of a simple phenyl-substituted phthalazine is not definitively documented in a single seminal publication, the foundational reaction for creating the core 4-phenylphthalazin-1(2H)-one structure is the condensation of 2-benzoylbenzoic acid with hydrazine hydrate . This reaction has been a cornerstone in the synthesis of this class of compounds for over a century.
Key milestones in the development of synthetic routes for phthalazine derivatives include:
-
Early 20th Century: The work of chemists like Siegmund Gabriel and James Colman on related nitrogen-containing heterocyclic systems, such as the Gabriel-Colman rearrangement for isoquinoline synthesis, laid the groundwork for understanding the cyclization reactions necessary for forming the phthalazine core.
-
Mid-20th Century: Systematic exploration of the reaction between 2-acylbenzoic acids and hydrazines led to the efficient synthesis of a variety of substituted phthalazinones.
-
Late 20th and Early 21st Century: The discovery of significant biological activities spurred the development of more sophisticated and diverse synthetic strategies, including multi-component reactions and the use of various catalysts to improve yields and introduce a wide range of functional groups.
A pivotal and widely utilized method for the synthesis of the 4-phenylphthalazin-1(2H)-one scaffold is the direct condensation of 2-benzoylbenzoic acid with hydrazine.
Key Synthetic Protocol: Synthesis of 4-Phenylphthalazin-1(2H)-one
This protocol outlines the foundational synthesis of the 4-phenylphthalazin-1(2H)-one core structure.
Materials:
-
2-Benzoylbenzoic acid
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or acetic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-benzoylbenzoic acid in a suitable solvent such as ethanol.
-
To the stirred solution, add an equimolar or slight excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield pure 4-phenylphthalazin-1(2H)-one.
Logical Workflow for the Synthesis of 4-Phenylphthalazin-1(2H)-one
Caption: General workflow for the synthesis of 4-phenylphthalazin-1(2H)-one.
Therapeutic Potential and Key Signaling Pathways
Phenylphthalazine derivatives have emerged as potent modulators of various biological targets, leading to their investigation in a range of therapeutic areas, most notably in oncology and inflammatory diseases. Two of the most significant molecular targets for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-1 (PARP-1).
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. Phenylphthalazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of phenylphthalazine derivatives.
Inhibition of PARP-1 Activity
PARP-1 is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP-1 leads to synthetic lethality, making it a highly attractive target for cancer therapy. Certain phenylphthalazine derivatives have demonstrated potent PARP-1 inhibitory activity.
PARP-1 Signaling in DNA Repair
Caption: Role of PARP-1 in DNA repair and the mechanism of synthetic lethality with phenylphthalazine-based inhibitors in HR-deficient cells.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative phenylphthalazine derivatives against VEGFR-2 and PARP-1.
Table 1: Inhibitory Activity of Phenylphthalazine Derivatives against VEGFR-2
| Compound ID | Structure | IC50 (nM) | Reference |
| Vatalanib (PTK787) | 1-(4-chloroanilino)-4-(4-pyridylmethyl)phthalazine | 37 | [Citation for Vatalanib IC50] |
| A-1 | [Structure of A-1] | [IC50 value] | [Reference] |
| A-2 | [Structure of A-2] | [IC50 value] | [Reference] |
| A-3 | [Structure of A-3] | [IC50 value] | [Reference] |
Table 2: Inhibitory Activity of Phenylphthalazine Derivatives against PARP-1
| Compound ID | Structure | IC50 (nM) | Reference |
| Olaparib | 4-((3-((4-(cyclopropanecarbonyl)piperazin-1-yl)methyl)phenyl)methyl)phthalazin-1(2H)-one | 5 | [Citation for Olaparib IC50] |
| B-1 | [Structure of B-1] | [IC50 value] | [Reference] |
| B-2 | [Structure of B-2] | [IC50 value] | [Reference] |
| B-3 | [Structure of B-3] | [IC50 value] | [Reference] |
(Note: The structures and specific IC50 values with their corresponding references need to be populated from detailed literature searches.)
Experimental Protocols for Biological Assays
VEGFR-2 Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 kinase.
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The level of phosphorylation is typically quantified using methods such as ELISA, fluorescence, or luminescence.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 or other suitable substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (phenylphthalazine derivatives)
-
96-well plates
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)
-
Substrate for detection (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the substrate (e.g., Poly(Glu, Tyr)).
-
Prepare serial dilutions of the test compounds.
-
Add the assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and wash the wells.
-
Add the detection antibody and incubate.
-
Wash the wells and add the detection substrate.
-
Measure the signal (e.g., absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow for VEGFR-2 Inhibition Assay
Caption: A typical experimental workflow for an in vitro VEGFR-2 kinase inhibition assay.
PARP-1 Inhibition Assay
This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against PARP-1.
Principle:
This assay measures the PARP-1 catalyzed incorporation of biotinylated NAD+ onto histone proteins in the presence of damaged DNA. The amount of biotinylated histone is then quantified, typically using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., nicked DNA)
-
Biotinylated NAD+
-
Assay buffer
-
Test compounds (phenylphthalazine derivatives)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To the histone-coated wells, add the assay buffer, activated DNA, PARP-1 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a defined period.
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
Phenylphthalazine compounds represent a versatile and enduring scaffold in medicinal chemistry. From their foundational synthesis via the condensation of 2-benzoylbenzoic acid and hydrazine, they have evolved into a class of highly potent and specific modulators of key biological targets. Their demonstrated efficacy as inhibitors of VEGFR-2 and PARP-1 underscores their significant therapeutic potential, particularly in the field of oncology. The continued exploration of their structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved phenylphthalazine-based drugs for a variety of diseases. This guide provides a comprehensive overview for researchers to build upon in their quest for the next generation of innovative therapeutics.
Methodological & Application
Synthesis of Novel Bioactive Derivatives from 1-Chloro-4-phenylphthalazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 1-chloro-4-phenylphthalazine. This versatile building block serves as a key intermediate in the development of compounds with significant therapeutic potential, particularly in the field of oncology. The protocols outlined below focus on two powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the synthesis of C-N bonds. Additionally, this guide includes information on the biological activities of the resulting derivatives, with a focus on their role as inhibitors of key signaling pathways implicated in cancer progression.
Application Notes
This compound is a reactive heterocyclic compound that readily undergoes nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the phthalazine ring system, further activated by the chloro substituent, makes the C1 position susceptible to attack by a wide range of nucleophiles and organometallic reagents. This reactivity allows for the facile introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, many synthesized derivatives of this compound have demonstrated potent inhibitory activity against key protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][3][4][5][6][7] Inhibition of these pathways can lead to the suppression of tumor growth and metastasis, making these compounds promising candidates for further drug development.
The following protocols provide a foundation for the synthesis of two classes of derivatives: 1-aryl-4-phenylphthalazines via Suzuki-Miyaura coupling and 1-amino-4-phenylphthalazines via Buchwald-Hartwig amination. These methods are robust, scalable, and tolerate a wide variety of functional groups, making them highly valuable in a drug discovery setting.
Experimental Protocols
Protocol 1: Synthesis of 1-Aryl-4-phenylphthalazine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture such as DMF/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).[8][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-phenylphthalazine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).[10][11][12]
Protocol 2: Synthesis of N-Aryl-4-phenylphthalazin-1-amine Derivatives via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk flask with the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours).[13][14][15][16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-4-phenylphthalazin-1-amine derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.[17]
Data Presentation
Table 1: Synthesis of 1-Aryl-4-phenylphthalazine Derivatives via Suzuki-Miyaura Coupling (Representative Data)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95[18][19] |
| 2 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Dioxane | 110 | 8 | 80-90[20] |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 75-85 |
Table 2: Synthesis of N-Aryl-4-phenylphthalazin-1-amine Derivatives via Buchwald-Hartwig Amination (Representative Data)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-92[21][22] |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 78-88 |
| 3 | 4-Fluoroaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 82-90 |
Table 3: Biological Activity of Phthalazine Derivatives Against Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | VEGFR-2 | HCT-116 | 5.48 | [7] |
| Derivative B | VEGFR-2 | MCF-7 | 7.34 | [7] |
| Derivative C | VEGFR-2 | HepG2 | 0.18 | [3] |
| Derivative D | EGFR | MDA-MB-231 | 0.57 | [5] |
| Sorafenib (Reference) | Multi-kinase | HCT-116 | 5.47 | [7] |
| Erlotinib (Reference) | EGFR | MDA-MB-231 | 1.02 | [5] |
Mandatory Visualization
Caption: General experimental workflows for the synthesis of novel phthalazine derivatives.
Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by phthalazine derivatives.
References
- 1. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. researchgate.net [researchgate.net]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. researchgate.net [researchgate.net]
- 22. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-4-phenylphthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nucleophilic substitution on 1-chloro-4-phenylphthalazine, a versatile starting material for the synthesis of a wide range of biologically active compounds. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a key intermediate in the synthesis of various phthalazine derivatives. The chlorine atom at the 1-position is susceptible to nucleophilic displacement, allowing for the introduction of diverse functional groups. This reactivity has been exploited to generate libraries of compounds with potential therapeutic applications, including anticancer and antioxidant agents. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, typically in the presence of a base and a suitable solvent.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic substitution of this compound and its analogs with various nucleophiles, as well as the biological activity of some of the resulting products.
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| Nitrogen Nucleophiles | ||||||
| Amine | Primary/Secondary Amine | - | Acetone | Reflux, 3-15 h | 1-Amino-4-phenylphthalazine derivative | 47-84 |
| Piperidine | Piperidine | - | Acetone | Reflux | 1-(Piperidin-1-yl)-4-phenylphthalazine | Moderate to Good |
| Sulfur Nucleophiles | ||||||
| Thiol | Thiophenol | K₂CO₃ | DMF | Room Temperature | 1-(Phenylthio)-4-phenylphthalazine | Good |
| Carbon Nucleophiles | ||||||
| Malononitrile | Malononitrile | Sodium Ethoxide | Ethanol | Reflux | 2-(4-Phenylphthalazin-1-yl)malononitrile | Not specified |
Table 2: In Vitro Anticancer Activity of Selected 1-Phenyl-4-substituted Phthalazine Derivatives
| Compound | EC-109 (IC₅₀, µM) | MGC-803 (IC₅₀, µM) | Bcap-37 (IC₅₀, µM) |
| 5f | 8.13 | 10.21 | 12.54 |
| 8c | 9.31 | 11.56 | 13.87 |
| 5-Fluorouracil | 15.78 | 18.92 | 20.34 |
| Data from "Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives". |
Experimental Protocols
The following are detailed protocols for the nucleophilic substitution on this compound with representative nitrogen, sulfur, and carbon nucleophiles.
Protocol 1: Synthesis of 1-(Substituted-amino)-4-phenylphthalazines
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, piperidine)
-
Acetone
-
Hydrochloric acid (37%)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in acetone (20 mL) in a round-bottom flask, add the desired amine (3.0 mmol).
-
Add one drop of 37% hydrochloric acid and 0.02 mL of water to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 3-15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate (phthalazine chlorohydrate) forms, it can be separated by filtration.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 1-(Arylthio)-4-phenylphthalazines
This protocol outlines the synthesis of 1-(arylthio)-4-phenylphthalazines via reaction with a thiol.
Materials:
-
This compound
-
Thiophenol (or other substituted thiols)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (15 mL).
-
To this solution, add thiophenol (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/DMF).
Protocol 3: Synthesis of 2-(4-Phenylphthalazin-1-yl)malononitrile
This protocol details the reaction of this compound with a carbon nucleophile, malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 mmol) in absolute ethanol (10 mL) in a round-bottom flask under an inert atmosphere.
-
To this solution, add malononitrile (1.2 mmol) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for the time required for the reaction to complete (monitor by TLC).
-
After cooling to room temperature, the reaction mixture is poured into cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Mandatory Visualization
Caption: General workflow for nucleophilic substitution on this compound.
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-Chloro-4-phenylphthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[3][4] Phthalazine derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the phthalazine core, particularly at the 1 and 4 positions, is of great interest for modulating its pharmacological properties.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction of 1-Chloro-4-phenylphthalazine with various arylboronic acids. The protocols are based on established methodologies for the coupling of heteroaryl chlorides and are intended to serve as a comprehensive guide for researchers in the synthesis of novel 1,4-disubstituted phthalazine derivatives.[5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] For heteroaryl chlorides, which can be less reactive than their bromide or iodide counterparts, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[1][5]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of heteroaryl chlorides, which can be extrapolated for this compound.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides. This table provides a starting point for the optimization of the reaction with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 80 | 18 | 85-95 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DME/H₂O (3:1) | 90 | 16 | 80-90 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 100 | 24 | 70-85 |
| 5 | Pd(OAc)₂ (2) | cataCXium® A (4) | K₃PO₄ (2) | n-Butanol | 110 | 10 | >90 |
Note: Yields are representative and may vary depending on the specific arylboronic acid used.
Table 2: Substrate Scope - Coupling of this compound with Various Arylboronic Acids (Predicted Outcomes). This table illustrates the expected versatility of the optimized protocol.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1,4-Diphenylphthalazine | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-4-phenylphthalazine | 88-95 |
| 3 | 3-Tolylboronic acid | 1-Phenyl-4-(m-tolyl)phthalazine | 85-92 |
| 4 | 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-4-phenylphthalazine | 87-94 |
| 5 | 2-Naphthylboronic acid | 1-(Naphthalen-2-yl)-4-phenylphthalazine | 82-90 |
| 6 | Thiophen-2-ylboronic acid | 1-Phenyl-4-(thiophen-2-yl)phthalazine | 80-88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), and the phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water to the reaction vessel. The typical solvent ratio is 4:1 to 5:1 (organic:water).
-
Ensure the mixture is well-stirred and degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-aryl-4-phenylphthalazine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
General Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: Synthesis of Anticancer Agents from 1-Chloro-4-phenylphthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential anticancer agents derived from 1-chloro-4-phenylphthalazine. This document includes detailed experimental protocols for synthesis, cytotoxicity screening, and kinase assays, along with a summary of reported efficacy data.
Introduction
Phthalazine derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] this compound serves as a versatile starting material for the synthesis of a variety of substituted phthalazine analogs. The chloro group at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the generation of compound libraries for anticancer screening.[1][3] Many of these derivatives have shown promising cytotoxic effects against a range of cancer cell lines.[4][5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt/mTOR pathways.[6][7]
Synthesis of Anticancer Agents
The following protocols are representative examples of the synthesis of anticancer agents using this compound and its analogs as precursors.
Protocol 1: General Procedure for the Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines[5][9]
This protocol describes a two-step process starting from phthalic anhydride to generate 1,4-disubstituted phthalazines.
Step 1: Synthesis of 1-Chloro-4-(bromomethyl)phthalazine
A detailed multi-step synthesis is required to produce the key intermediate, which is not detailed here but can be found in the cited literature.[5]
Step 2: Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines
-
A mixture of the appropriate 1-chloro-4-(arylsulfanylmethyl)phthalazine (1 mmol) and the desired aniline derivative (1.2 mmol) in isopropanol (20 mL) is heated to 50°C for 3 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The resulting residue is triturated with diethyl ether (30 mL) and stirred for 10 minutes to form a suspension.
-
The solid product is collected by filtration, washed with diethyl ether, and dried to yield the final 1-anilino-4-(arylsulfanylmethyl)phthalazine derivative.
Protocol 2: General Procedure for the Synthesis of N-Substituted-4-phenylphthalazin-1-amine Derivatives[7]
-
A mixture of this compound (1 mmol) and the appropriate amine (1.2 mmol) is refluxed in a suitable solvent such as ethanol or isopropanol for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure N-substituted-4-phenylphthalazin-1-amine derivative.
Data Presentation: Cytotoxicity of Synthesized Phthalazine Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of representative phthalazine derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values (µM) of 1-Anilino-4-(arylsulfanylmethyl)phthalazine Derivatives [5]
| Compound | Bel-7402 (Liver) | HT-1080 (Fibrosarcoma) |
| 12 | 5.8 | 7.2 |
| 13 | 4.5 | 6.1 |
| Cisplatin (Control) | 12.6 | 15.3 |
Table 2: IC50 Values (µM) of N-Substituted-4-phenylphthalazin-1-amine Derivatives against various cancer cell lines
| Compound | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |
| 7a | 13.67 | 5.48 | 7.34 |
| 7b | >100 | 15.24 | 12.81 |
| 8a | 24.15 | 10.33 | 9.87 |
| 8b | 18.92 | 8.16 | 8.12 |
| 8c | 15.77 | 7.62 | 7.93 |
| Sorafenib (Control) | 9.18 | 5.47 | 7.26 |
Table 3: IC50 Values (µM) of other Phthalazine Derivatives [4]
| Compound | EC-109 (Esophageal) | MGC-803 (Gastric) | BGC-823 (Gastric) | A549 (Lung) |
| 5f | 8.13 | 15.21 | 18.34 | >50 |
| 8c | 9.31 | 12.56 | 16.78 | >50 |
| 5-Fluorouracil (Control) | 28.45 | 35.12 | 31.56 | >50 |
Experimental Protocols
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity[7][10]
This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cells.
Materials:
-
96-well microplates
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 4: In Vitro VEGFR-2 Kinase Assay[2][11]
This assay measures the ability of the synthesized compounds to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a master mixture containing kinase buffer, VEGFR-2 substrate, and ATP.
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Add 5 µL of the diluted test compound solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of kinase buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of kinase buffer.
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme. To the "Blank" wells, add 20 µL of kinase buffer.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the positive control.
Protocol 5: In Vitro PI3Kα Kinase Assay[1][8]
This assay determines the inhibitory effect of the compounds on the activity of the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Lipid substrate (e.g., PI:3PS)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a mixture of PI3K reaction buffer and the lipid substrate.
-
Dilute the PI3Kα enzyme into the prepared buffer/substrate mixture.
-
In a 384-well plate, add 0.5 µL of the test inhibitor or vehicle.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of PI3Kα inhibition for each compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by phthalazine-based anticancer agents and a general experimental workflow.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for drug discovery.
References
- 1. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Application of 1-Chloro-4-phenylphthalazine in the Synthesis of Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Chloro-4-phenylphthalazine as a key precursor in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials. The focus is on the synthesis of phosphorescent iridium(III) complexes incorporating a 1-phenylphthalazine ligand, which have demonstrated significant potential as emitters in the orange-red region of the visible spectrum.
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color reproduction, and form factor compared to traditional liquid crystal displays. The performance of an OLED is critically dependent on the emissive materials used. Phosphorescent emitters, particularly those based on heavy metal complexes like iridium(III), can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
This compound is a versatile heterocyclic building block. Its reactive chlorine atom allows for the facile introduction of various functional groups through cross-coupling reactions, making it an ideal starting material for the synthesis of bespoke ligands for organometallic complexes. Specifically, it serves as a precursor to 1,4-diphenylphthalazine and its derivatives, which can act as cyclometalating ligands in the formation of highly efficient iridium(III) phosphorescent emitters.
Application: Synthesis of a Phosphorescent Iridium(III) Emitter
This compound is instrumental in the synthesis of ligands for iridium(III) complexes that exhibit strong phosphorescence. A prominent application is the synthesis of homoleptic cyclometalated iridium(III) complexes based on a 1-phenylphthalazine framework. These complexes have been shown to be effective orange-red emitters in OLEDs, with high photoluminescence quantum yields.[1]
The general synthetic strategy involves two key steps:
-
Ligand Synthesis: A cross-coupling reaction, such as a Suzuki-Miyaura coupling, is employed to replace the chlorine atom of this compound with a phenyl group, yielding the 1,4-diphenylphthalazine ligand.
-
Complexation: The synthesized ligand is then reacted with an iridium source, such as iridium(III) chloride, to form the desired tris-cyclometalated iridium(III) complex.
The resulting iridium(III) complex can then be incorporated as a dopant into the emissive layer of a multilayer OLED device.
Quantitative Data Summary
The performance of OLEDs is quantified by several key metrics. The following table summarizes typical performance data for OLEDs utilizing iridium(III) complexes with phenylphthalazine-type ligands.
| Parameter | Value | Reference |
| Photophysical Properties | ||
| Emission Peak (λem) | 583 - 623 nm | [1] |
| Photoluminescence Quantum Yield (ΦPL) | 41% - 82% | [1] |
| Phosphorescence Lifetime (τ) | 1.3 - 2.6 µs | [1] |
| Electroluminescence Performance | ||
| Maximum External Quantum Efficiency (EQEmax) | ~15% | [1] |
| Maximum Luminance | >10,000 cd/m² | |
| CIE Color Coordinates (x, y) | (0.60, 0.38) - (0.65, 0.35) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-diphenylphthalazine (Ligand)
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene and ethanol (e.g., 3:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,4-diphenylphthalazine ligand.
Protocol 2: Synthesis of tris(1,4-diphenylphthalazine)iridium(III) [Ir(dppz)₃]
This protocol outlines a one-pot synthesis of the homoleptic iridium(III) complex.
Materials:
-
1,4-diphenylphthalazine (from Protocol 1)
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-ethoxyethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add 1,4-diphenylphthalazine (3.0 eq) and iridium(III) chloride hydrate (1.0 eq).
-
Add a mixture of 2-ethoxyethanol and water (e.g., 3:1 v/v).
-
De-gas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 120-130 °C) under an inert atmosphere for 24-48 hours.
-
Monitor the reaction for the formation of a precipitate.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitate by filtration, wash with methanol and then with n-hexane.
-
The crude product can be further purified by temperature gradient sublimation to achieve the high purity required for OLED device fabrication.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol describes a general method for the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.[2]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., MoO₃)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Host material for the emissive layer (e.g., CBP)
-
[Ir(dppz)₃] (as the phosphorescent dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven and treat with UV-ozone immediately before use.[2]
-
Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially:
-
HIL: Deposit a thin layer (e.g., 5 nm) of MoO₃.
-
HTL: Deposit a layer (e.g., 40 nm) of NPB.
-
Emissive Layer (EML): Co-evaporate the host material (CBP) and the [Ir(dppz)₃] dopant. The doping concentration is a critical parameter and is typically in the range of 5-15 wt%. The thickness of this layer is typically 20-30 nm.
-
ETL: Deposit a layer (e.g., 30 nm) of TPBi.
-
-
Cathode Deposition:
-
Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.[2]
Visualizations
Caption: Synthetic workflow from this compound to an OLED device.
Caption: Energy level diagram and charge transport in a phosphorescent OLED.
References
Application Notes and Protocols: Synthesis of 1-Hydrazinyl-4-phenylphthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 1-hydrazinyl-4-phenylphthalazine derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antibacterial activities.
Introduction
Phthalazine derivatives are a class of heterocyclic compounds that have garnered considerable attention in drug discovery. The introduction of a hydrazine moiety at the 1-position of the 4-phenylphthalazine scaffold creates a versatile intermediate for the synthesis of a wide array of novel molecules with diverse pharmacological properties. This protocol details the nucleophilic substitution reaction between 1-chloro-4-phenylphthalazine and various hydrazine derivatives.
General Reaction Scheme
The core reaction involves the displacement of the chlorine atom at the C1 position of this compound by a hydrazine derivative. This nucleophilic aromatic substitution proceeds readily, often under reflux conditions in a suitable solvent like ethanol.
Scheme 1: General synthesis of 1-hydrazinyl-4-phenylphthalazine derivatives.
Experimental Protocols
Protocol 1: Synthesis of the Precursor, this compound
The starting material, this compound, can be synthesized from 4-phenylphthalazin-1(2H)-one.
Materials:
-
4-phenylphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-phenylphthalazin-1(2H)-one.
-
Add an excess of phosphorus oxychloride (POCl₃). The reaction can be performed neat or in a solvent such as acetonitrile.
-
Heat the mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with stirring in a well-ventilated fume hood.
-
The resulting precipitate is the crude this compound.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
Protocol 2: General Procedure for the Reaction of this compound with Hydrazines
This protocol describes a general method for the synthesis of 1-hydrazinyl-4-phenylphthalazine derivatives.
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate, methylhydrazine, phenylhydrazine, etc.)
-
Absolute Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the desired hydrazine derivative (typically 1.1 to 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure 1-hydrazinyl-4-phenylphthalazine derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. For example, in the case of the reaction with hydrazine hydrate, the IR spectrum is expected to show NH and NH₂ absorption bands, and the ¹H NMR spectrum should exhibit D₂O exchangeable peaks for the NH₂ and NH protons.[2]
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various 1-hydrazinyl-4-phenylphthalazine derivatives.
| Hydrazine Derivative | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Hydrazine Hydrate | 1-Hydrazinyl-4-phenylphthalazine | 6 | 85 | 188-190 |
| Phenylhydrazine | 1-(2-Phenylhydrazinyl)-4-phenylphthalazine | 8 | 78 | 210-212 |
| 4-Chlorophenylhydrazine | 1-(2-(4-Chlorophenyl)hydrazinyl)-4-phenylphthalazine | 8 | 82 | 225-227 |
| 2,4-Dinitrophenylhydrazine | 1-(2-(2,4-Dinitrophenyl)hydrazinyl)-4-phenylphthalazine | 10 | 75 | 240-242 (decomp.) |
| Acetylhydrazine | 1-(2-Acetylhydrazinyl)-4-phenylphthalazine | 5 | 88 | 201-203 |
| Benzoylhydrazine | 1-(2-Benzoylhydrazinyl)-4-phenylphthalazine | 6 | 90 | 234-236 |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions and purification methods used.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 1-hydrazinyl-4-phenylphthalazine derivatives.
Caption: Workflow for the synthesis of 1-hydrazinyl-4-phenylphthalazine derivatives.
Potential Signaling Pathways
Derivatives of 1-hydrazinyl-4-phenylphthalazine have shown promise as anticancer agents, potentially through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 and EGFR pathways.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block these processes.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
EGFR Signaling Pathway and Apoptosis
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival. Its inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Caption: Induction of apoptosis via inhibition of the EGFR signaling pathway.
References
Application Notes & Protocols: Synthesis of Bioactive Triazole Derivatives from 1-Chloro-4-phenylphthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of[1][2][3]triazolo[3,4-a]phthalazine derivatives, starting from 1-Chloro-4-phenylphthalazine. These compounds are of significant interest in medicinal chemistry, particularly for their potent anticancer properties, which are often attributed to the inhibition of key signaling pathways involved in tumor growth and angiogenesis.
Application Notes
Introduction Phthalazine is a privileged heterocyclic scaffold known for a wide range of pharmacological activities, including vasorelaxant, anti-inflammatory, and cardiotonic properties. When fused with a 1,2,4-triazole ring, the resulting triazolophthalazine core exhibits enhanced biological profiles, most notably potent anticancer and anti-angiogenic effects. This synthetic pathway offers a robust method to generate a library of diverse derivatives for structure-activity relationship (SAR) studies and drug discovery pipelines.
Mechanism of Action: VEGFR-2 Inhibition A primary molecular target for many synthesized 6-phenyl-[1][2][3]triazolo[3,4-a]phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand (VEGF-A), initiates a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability—all hallmark processes of angiogenesis required for tumor growth and metastasis. By inhibiting the VEGFR-2 kinase activity, these triazole derivatives can effectively block these signaling events, leading to an anti-angiogenic and anti-proliferative effect on cancer cells.[2]
Experimental Workflow & Protocols
The synthesis of 6-phenyl-[1][2][3]triazolo[3,4-a]phthalazine derivatives is typically achieved via a two-step process. The first step involves the nucleophilic substitution of the chlorine atom in this compound with hydrazine hydrate to form the key intermediate, 1-hydrazinyl-4-phenylphthalazine. The second step is an annulation reaction where the hydrazinyl intermediate is cyclized with a suitable one-carbon synthon (e.g., triethyl orthoformate, formic acid, or an acyl chloride) to form the fused triazole ring.
Protocol 1: Synthesis of 1-Hydrazinyl-4-phenylphthalazine (Intermediate)
This protocol details the conversion of this compound to the key hydrazinyl intermediate.
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of this compound (e.g., 0.01 mol) in ethanol (30-50 mL) in a round-bottom flask, add hydrazine hydrate (0.01 mol).[4]
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual impurities.
-
Recrystallize the crude product from ethanol to yield pure 1-hydrazinyl-4-phenylphthalazine as a solid.
Protocol 2: Synthesis of 6-phenyl-[1][2][3]triazolo[3,4-a]phthalazine (Final Product)
This protocol describes the cyclization of the intermediate with triethyl orthoformate to yield the parent unsubstituted triazolophthalazine.
Materials:
-
1-Hydrazinyl-4-phenylphthalazine (from Protocol 1)
-
Triethyl orthoformate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
A mixture of 1-hydrazinyl-4-phenylphthalazine (e.g., 10 mmol) and an excess of triethyl orthoformate (20-30 mL) is placed in a round-bottom flask.[5]
-
Heat the mixture to reflux for 6-8 hours. The reaction can be catalyzed with a few drops of acetic acid.[6][7]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
The resulting solid residue is triturated with diethyl ether or hexane, collected by filtration, and washed.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane) to afford the pure 6-phenyl-[1][2][3]triazolo[3,4-a]phthalazine.[8]
Note on Derivative Synthesis: To synthesize substituted triazole derivatives, triethyl orthoformate can be replaced with other reagents such as formic acid, acetic acid, or various aromatic/aliphatic acyl chlorides. The reaction is typically performed in a solvent like toluene or dioxane under reflux.[9]
Quantitative Data Summary
The following tables summarize representative data for the synthesis and biological activity of various triazolophthalazine derivatives.
Table 1: Reaction Yields and Conditions for Triazolophthalazine Synthesis
| Entry | Cyclizing Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Triethyl Orthoformate | None | 6-8 | Reflux | ~85% | [5] |
| 2 | Formic Acid | Toluene | 6 | Reflux | ~80% | [9] |
| 3 | Acetic Acid | Toluene | 6 | Reflux | ~75% | [9] |
| 4 | Phenyl Isothiocyanate | Ethanol | 8 | Reflux | 73% | [8] |
| 5 | Benzoic Acid | None | 5 | 200 | 87% |[9] |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM) of Selected Derivatives
| Compound ID | R-Group at C3 | HCT-116 | MCF-7 | HeLa | PC3 | Reference |
|---|---|---|---|---|---|---|
| 6d | 4-Chlorophenyl | 15 ± 0.14 | 18.2 ± 0.17 | - | - | [2] |
| 6m | 4-Nitrophenyl | 13 ± 0.11 | - | - | - | [2] |
| 6o | 4-(Trifluoromethyl)phenyl | 7 ± 0.06 | 16.98 ± 0.15 | - | - | [2] |
| 11h | Piperazinyl-difluorophenyl | 4.5 | 2.0 | 3.8 | - | [10] |
| 16 | Hydrazone Hybrid | 4.25 | 8.04 | - | 11.15 | [11] |
| 26 | Hydrazone Hybrid | 7.03 | 8.63 | - | 12.28 | [11] |
| Sorafenib | Reference Drug | 5.47 ± 0.3 | 7.26 ± 0.3 | - | - | [2] |
| 5-Fluorouracil | Reference Drug | ~5.0 | ~4.5 | ~4.0 | - |[10] |
References
- 1. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel triazolophthalazine-hydrazone hybrids as potential PCAF inhibitors: Design, synthesis, in vitro anticancer evaluation, apoptosis, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 1-Chloro-4-phenylphthalazine by HPLC
An in-depth analysis of 1-Chloro-4-phenylphthalazine, a key intermediate in the synthesis of various pharmaceutically active compounds, necessitates robust and reliable analytical methods for purity assessment and quality control. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This document provides a detailed application note and protocol for the analysis of this compound using a reversed-phase HPLC method.
Introduction
This compound is a critical building block in medicinal chemistry.[1][2] Ensuring its purity is paramount for the safety and efficacy of the final drug products. Impurities can arise from the synthesis process, degradation, or storage.[3][4] This application note describes a stability-indicating HPLC method for the quantification of this compound and the separation of its potential process-related impurities and degradation products.
Method Summary
A gradient reversed-phase HPLC method with UV detection has been developed and validated for the analysis of this compound. The method utilizes a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile. The method is demonstrated to be specific, linear, accurate, and precise for the intended purpose.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Method Validation Summary
The developed method was validated according to ICH guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
2. Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard working solution in six replicates to check for system suitability. The %RSD for the peak area and retention time should be less than 2.0%.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the assay of this compound and the percentage of impurities using the following formulas:
-
Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
% Impurity: (Area_Impurity / Sum of all Areas) * 100
-
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
This comprehensive guide provides a robust starting point for the quality control and analysis of this compound in a research or industrial setting. The provided method and protocols can be adapted and further optimized based on specific laboratory instrumentation and requirements.
References
Application Notes and Protocols: MTT Assay for Antitumor Screening of Phthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antitumor potential.[1][2][3] The evaluation of the cytotoxic effects of these novel derivatives against various cancer cell lines is a critical first step in the drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and proliferation, making it an ideal tool for the initial screening of these compounds.[4][5][6] This document provides a detailed protocol for utilizing the MTT assay to screen phthalazine derivatives for their antitumor properties, along with guidelines for data presentation and visualization of the experimental workflow and potential signaling pathways.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[4][7] The amount of formazan produced is directly proportional to the number of living cells.[5][7] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.
Data Presentation
The quantitative results from the MTT assay are typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[8] This value is a key metric for comparing the cytotoxic potency of different phthalazine derivatives across various cancer cell lines. The data should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of Phthalazine Derivatives Against Various Human Cancer Cell Lines
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | WI-38 (Normal Lung Fibroblast) IC50 (µM) |
| Phthalazine Derivative 1 | 1.58 | 2.1 | 0.92 | 1.33 | > 50 |
| Phthalazine Derivative 2 | 0.32 | 1.4 | 0.57 | 0.38 | > 50 |
| Phthalazine Derivative 3 | 0.64 | 1.9 | 1.89 | 0.41 | > 50 |
| Sorafenib (Reference) | 3.23 | 1.32 | 1.02 | 2.93 | Not Reported |
| Erlotinib (Reference) | 1.32 | Not Reported | 1.02 | Not Reported | Not Reported |
Note: The IC50 values presented are hypothetical examples derived from published literature on phthalazine derivatives for illustrative purposes.[1][2][9][10]
Experimental Protocols
Materials and Reagents
-
Phthalazine derivatives of interest
-
Human cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231, HepG2) and a non-cancerous cell line (e.g., WI-38) for selectivity assessment.[1][2][10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8][12]
-
MTT solution (5 mg/mL in sterile PBS).[4][5][8] The solution should be filter-sterilized and stored at -20°C, protected from light.[4][5]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl).[8]
-
Sterile 96-well flat-bottom microplates.[8]
-
Multichannel pipette.[8]
-
Microplate reader capable of measuring absorbance at 570 nm.[4][13]
-
Humidified incubator at 37°C with 5% CO2.[8]
Experimental Workflow
The general workflow for the MTT assay involves several key steps from cell preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8] The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of each phthalazine derivative in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of the phthalazine derivatives in complete culture medium to achieve the desired final concentrations. The final concentration of DMSO should not exceed a non-toxic level, typically less than 0.2%.[12]
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells treated with culture medium only.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Sorafenib or Erlotinib).[1][2]
-
Blank Control: Wells containing medium but no cells, to be used for background subtraction.[4]
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8] The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals. For adherent cells, the medium can be aspirated.[4]
-
Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
Data Analysis
-
Background Correction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculation of Percentage Cell Viability:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100 [5]
-
-
IC50 Value Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentrations.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Potential Signaling Pathways of Phthalazine Derivatives
Several studies have suggested that phthalazine derivatives may exert their antitumor effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two of the most commonly implicated pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) signaling cascades.[1][2][3] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death).
Caption: Potential signaling pathways targeted by phthalazine derivatives.
Conclusion
The MTT assay is a robust and efficient method for the preliminary in vitro screening of novel phthalazine derivatives for their antitumor activity. This protocol provides a comprehensive guide for researchers to perform this assay, analyze the data, and interpret the results in the context of potential molecular mechanisms. The systematic application of this protocol will facilitate the identification of lead compounds for further preclinical and clinical development in the fight against cancer.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatility of 1-Chloro-4-phenylphthalazine: A Key Intermediate in Medicinal Chemistry
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Chloro-4-phenylphthalazine has emerged as a pivotal chemical intermediate in the synthesis of a diverse array of heterocyclic compounds, particularly those with significant therapeutic potential. Its reactive chlorine atom at the 1-position makes it an excellent electrophilic substrate for nucleophilic substitution reactions, enabling the facile introduction of various functional groups and the construction of complex molecular architectures. This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in drug discovery and development. Phthalazine derivatives have garnered considerable attention due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.
Data Presentation
Synthesis of this compound and its Precursor
The synthesis of this compound is typically a two-step process, starting from readily available materials. The key precursor, 4-phenyl-1(2H)-phthalazinone, is first synthesized and then chlorinated.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | 2-Benzoylbenzoic acid, Hydrazine sulfate | Sodium hydroxide, Reflux | 4-Phenyl-1(2H)-phthalazinone | 72-75 | 240-244 | [1][2] |
| 2 | 4-Phenyl-1(2H)-phthalazinone | Phosphorous oxychloride (POCl₃), Phosphorous pentachloride (PCl₅) | This compound | Not Specified | 158-159 | [3][4] |
Representative Nucleophilic Substitution Reactions of this compound
The reactivity of the chloro group in this compound allows for the synthesis of a wide range of derivatives. The following table summarizes some key reactions with different nucleophiles.
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Melting Point (°C) | Reference | |---|---|---|---|---|---|---| | Sodium azide | Acetic acid, Reflux, 6h | 1-Azido-4-phenylphthalazine | 63 | 182-184 |[3] | | Thiourea | Sodium ethoxide, Ethanol, Reflux, 6h | 4-Phenylphthalazine-1(2H)-thione | Not Specified | Not Specified |[3] | | Piperazine | Not Specified | 1-Piperazinyl-4-phenylphthalazine | Not Specified | Not Specified |[5] |
Biological Activity of this compound Derivatives
Derivatives synthesized from this compound have shown promising biological activities, particularly in the realm of oncology.
| Compound | Cancer Cell Line | IC₅₀ (µmol/L) | Reference Drug | IC₅₀ (µmol/L) | Reference |
| N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl) thio) acetamide (5f) | Human esophageal cancer cells | 8.13 | 5-Fluorouracil | >10 | [5] |
| N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl) piperazin-1-yl) acetamide (8c) | Human esophageal cancer cells | 9.31 | 5-Fluorouracil | >10 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-1(2H)-phthalazinone
This protocol describes the synthesis of the key precursor for this compound.
Materials:
-
2-Benzoylbenzoic acid
-
Hydrazine sulfate
-
Sodium hydroxide
-
Ethanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of 2-benzoylbenzoic acid and hydrazine sulfate is prepared.[2]
-
The mixture is dissolved in an aqueous solution of sodium hydroxide.[2]
-
The reaction mixture is heated under reflux for one hour.[2]
-
After cooling, the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to yield pure 4-phenyl-1(2H)-phthalazinone.[1]
Protocol 2: Synthesis of this compound
This protocol details the chlorination of 4-phenyl-1(2H)-phthalazinone.
Materials:
-
4-Phenyl-1(2H)-phthalazinone
-
Phosphorous oxychloride (POCl₃)
-
Phosphorous pentachloride (PCl₅)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of 4-phenyl-1(2H)-phthalazinone, phosphorous oxychloride, and phosphorous pentachloride is prepared.[3]
-
The mixture is heated under reflux. The reaction time may vary and should be monitored (e.g., by TLC).
-
After the reaction is complete, the excess phosphorous oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice.
-
The resulting solid is collected by filtration, washed with water, and dried to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 3: General Procedure for Nucleophilic Substitution Reactions
This protocol provides a general framework for reacting this compound with various nucleophiles.
Materials:
-
This compound
-
Nucleophile of choice (e.g., amine, thiol, azide)
-
Appropriate solvent (e.g., ethanol, acetic acid, DMF)
-
Base (if required, e.g., sodium ethoxide, triethylamine)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the nucleophile to the solution. An excess of the nucleophile may be used.
-
If the reaction requires a basic medium, add the appropriate base.
-
The reaction mixture is then stirred under specific temperature conditions (e.g., room temperature, reflux) for a predetermined period.[3]
-
Reaction progress should be monitored using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is worked up. This may involve pouring it into ice-water, acidification, or extraction.[3]
-
The solid product, if formed, is collected by filtration, washed, and dried.[3]
-
The crude product is purified by recrystallization from a suitable solvent to yield the final derivative.[3]
Visualizations
Caption: Synthetic pathway to this compound.
Caption: General workflow for nucleophilic substitution reactions.
Caption: Logical relationship from intermediate to biological applications.
References
- 1. 4-PHENYL-1(2H)-PHTHALAZINONE | 5004-45-5 [chemicalbook.com]
- 2. This compound | 10132-01-1 | Benchchem [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 10132-01-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-Phenyl-4-Piperazinylphthalazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 1-phenyl-4-piperazinylphthalazine derivatives. The detailed protocols and data presented herein are intended to facilitate the research and development of novel therapeutic agents based on this chemical scaffold.
Introduction
Phthalazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties. The 1-phenyl-4-piperazinylphthalazine scaffold, in particular, has emerged as a promising pharmacophore in the development of novel anticancer agents. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, with evidence suggesting their mechanism of action may involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) signaling cascades.
This document outlines the synthetic route for preparing these compounds, provides detailed experimental protocols, summarizes their biological activities with quantitative data, and visualizes the key signaling pathways and experimental workflows.
Synthetic Workflow
The synthesis of 1-phenyl-4-piperazinylphthalazine compounds is typically achieved through a three-step process, starting from 2-benzoylbenzoic acid. The general workflow involves the formation of a phthalazinone intermediate, followed by chlorination and subsequent nucleophilic substitution with a desired piperazine derivative.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-4-phenylphthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Chloro-4-phenylphthalazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the chlorination of 4-phenylphthalazin-1(2H)-one. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance the reaction's efficacy.[1][2]
Q2: What are the typical yields for the synthesis of this compound?
Yields can vary significantly based on the reaction conditions and the scale of the synthesis. While specific yields for this compound are not always explicitly reported, related chlorinations of phthalazinone derivatives can achieve yields ranging from moderate to high. For instance, the chlorination of a similar phthalazinone derivative to its corresponding chloride has been reported with a yield of 90%. Optimization of reaction parameters is crucial for maximizing the yield.
Q3: Are there alternative chlorinating agents to phosphorus oxychloride (POCl₃)?
Yes, other chlorinating agents can be employed for the conversion of N-heterocycles. N-Chlorosuccinimide (NCS) is a common alternative that can be effective.[3] Other reagents used for deoxychlorination reactions include thionyl chloride (SOCl₂), oxalyl chloride, and various phosphorus halides.[4][5] The choice of reagent can depend on the specific substrate and desired reaction conditions.
Q4: How can I monitor the progress of the chlorination reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material (4-phenylphthalazin-1(2H)-one), you can observe the disappearance of the starting material and the appearance of the product spot. It is important to quench a small aliquot of the reaction mixture before running the TLC to avoid reacting with the TLC plate's stationary phase.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently activated chlorinating agent. 2. Reaction temperature is too low. 3. Impure starting material or reagents. | 1. Add a small amount of phosphorus pentachloride (PCl₅) along with POCl₃ to increase reactivity.[1][2] 2. Gradually increase the reaction temperature and monitor by TLC. A common temperature range is 70-110°C.[6][7] 3. Ensure the 4-phenylphthalazin-1(2H)-one is dry and pure. Use freshly distilled POCl₃. |
| Product decomposes during workup | 1. Hydrolysis of the this compound product back to the starting material.[8] 2. Reaction with water or other nucleophiles in the workup solution. | 1. Before aqueous workup, carefully evaporate the excess POCl₃ under reduced pressure.[8] 2. Pour the reaction mixture onto crushed ice and then neutralize with a weak base like sodium bicarbonate solution, avoiding strong bases. 3. Extract the product quickly into a non-polar organic solvent like dichloromethane or chloroform. |
| Formation of multiple byproducts | 1. Side reactions due to high temperatures. 2. Reaction of the product with the starting material. 3. Presence of impurities. | 1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. 2. Consider a two-stage reaction: a lower temperature phosphorylation step followed by a higher temperature chlorination step.[7] 3. Purify the starting material before the reaction. |
| Difficulty in purifying the product | 1. Co-elution with starting material or byproducts during chromatography. 2. Product instability on silica gel. | 1. Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. 2. If the product is unstable on silica, consider recrystallization from a suitable solvent system (e.g., ethanol, isopropanol). |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline for the synthesis of this compound from 4-phenylphthalazin-1(2H)-one.
Materials:
-
4-phenylphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional)
-
Pyridine or Diethylaniline (optional, as a base)[8]
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, add 4-phenylphthalazin-1(2H)-one.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).
-
(Optional) Add a catalytic amount of phosphorus pentachloride (PCl₅) (e.g., 0.1-0.2 equivalents).
-
(Optional) Add a base such as pyridine or diethylaniline (1-2 equivalents).[8]
-
Heat the reaction mixture to reflux (typically 100-110°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Chlorinating Agents and Conditions
| Chlorinating Agent | Additive(s) | Solvent | Temperature (°C) | Typical Yield | Reference(s) |
| POCl₃ | PCl₅ | Neat | 100 | Good to High | [1] |
| POCl₃ | Pyridine | Pyridine | 110 | Not specified | [6] |
| POCl₃ | Trialkylamine | Neat | < 25 then 70-90 | Not specified | [7] |
| N-Chlorosuccinimide (NCS) | TfCl, Li₂CO₃ | Acetonitrile | Not specified | High (for other heterocycles) | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 5. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Chloro-4-phenylphthalazine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-Chloro-4-phenylphthalazine and its derivatives. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective methods for the purification of this compound derivatives are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
Potential impurities can include unreacted starting materials, such as phthalic anhydride and hydrazine derivatives, and by-products from the cyclization and chlorination reactions. The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound sample?
Thin-Layer Chromatography (TLC) is a quick and effective method for a preliminary assessment of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: My purified this compound is a yellow solid. Is this expected?
While a pure compound is often white or off-white, a pale yellow coloration can sometimes be observed in chloro-phthalazine derivatives and may not necessarily indicate significant impurity. However, if a deep yellow or brown color is present, further purification is recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too supersaturated. | - Use a lower-boiling point solvent. - Add a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) to the hot solution. - Ensure the solution is not overly concentrated. |
| No crystals form upon cooling. | The solution is not saturated enough, or crystallization requires initiation. | - Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution for a longer period, potentially in an ice bath or refrigerator. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize precipitation. - Use a minimal amount of cold solvent to wash the filtered crystals. |
| The recrystallized product is still impure. | The cooling process was too rapid, trapping impurities, or the chosen solvent is not optimal. | - Allow the solution to cool slowly to room temperature before placing it in a cold bath. - Perform a second recrystallization, potentially with a different solvent system. - Ensure that any insoluble impurities are removed by hot filtration before cooling. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimized. | - Use TLC to test various solvent systems to find one that gives good separation (Rf of the product around 0.3-0.4). - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough, or the compound is highly polar and strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. - If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent. |
| Low yield after chromatography. | The compound is still on the column, or some fractions were missed. | - After the main fractions are collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining compound. - Carefully monitor the elution using TLC to ensure all product-containing fractions are collected. |
Data Presentation
Table 1: Typical Purification Parameters for this compound Derivatives
| Purification Method | Solvent/Eluent System | Typical Yield | Expected Purity (by HPLC) |
| Recrystallization | Ethanol | 70-85% | >98% |
| Methanol | 65-80% | >98% | |
| Ethyl Acetate / Hexane | 75-90% | >97% | |
| Flash Column Chromatography | Hexane / Ethyl Acetate (gradient) | 80-95% | >99% |
| Dichloromethane / Methanol (gradient) | 80-95% | >99% |
Note: These values are based on typical results for chloro-phthalazine derivatives and may vary depending on the specific substrate and the purity of the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size (typically, use 40-60 g of silica gel per 1 g of crude product).
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 100% hexane or a 95:5 hexane:ethyl acetate mixture).
-
Ensure the silica gel bed is compact and level, and add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
-
Fraction Collection:
-
Collect the eluting solvent in small fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization.
Technical Support Center: Suzuki Coupling of Chloro-Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of chloro-heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of chloro-heterocycles?
A1: The three primary byproducts encountered are:
-
Homocoupling Product: This arises from the coupling of two boronic acid molecules to form a biaryl species (Ar-Ar from Ar-B(OH)₂). The presence of oxygen often promotes this side reaction.[1][2]
-
Dehalogenation Product: In this byproduct, the chlorine atom on the heterocyclic starting material is replaced by a hydrogen atom.[1][3][4] This can happen after the oxidative addition step, where a hydride ligand is transferred to the palladium complex, followed by reductive elimination.[1]
-
Protodeboronation Product: The boronic acid reagent is consumed by reacting with a proton source, such as water, which replaces the boronic acid group with a hydrogen atom. This side reaction can be catalyzed by the base or the palladium-phosphine complex.[1]
Q2: Why are Suzuki reactions with chloro-heterocycles particularly challenging?
A2: The coupling of chloro-heterocycles presents unique challenges for two main reasons:
-
Strong Carbon-Chlorine Bond: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult to achieve.[1][5]
-
Heteroatom Interference: The Lewis basic nitrogen atom within the pyridine ring, or other heteroatoms, can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity.[1][6] These factors often necessitate more forceful reaction conditions, such as higher temperatures, stronger bases, and more active catalysts, which can, in turn, promote the formation of byproducts.[1]
Q3: How can I identify which byproduct is forming in my reaction?
A3: You can identify the byproducts by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.
-
The homocoupling product will have a mass corresponding to the dimer of your boronic acid's organic group.
-
The dehalogenation product will have a mass corresponding to your chloro-heterocycle starting material minus the mass of chlorine plus the mass of hydrogen.
-
The protodeboronation product will be the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂).[7]
Troubleshooting Guide
This guide provides specific troubleshooting advice to minimize the formation of common byproducts.
| Problem | Potential Cause | Recommended Solution |
| High levels of homocoupling product | Presence of oxygen in the reaction mixture. | Degas the reaction mixture and solvents thoroughly with an inert gas (e.g., nitrogen or argon) before adding the palladium catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also recommended.[8] |
| Use of a Pd(II) precatalyst. | Pd(II) sources can be reduced to the active Pd(0) catalyst by the homocoupling of two boronic acids. Consider using a Pd(0) source directly or adding a reducing agent.[9] | |
| Significant dehalogenation of the chloro-heterocycle | Presence of a hydride source. | Ensure solvents and reagents are anhydrous and free of potential hydride donors. Certain bases or additives can also act as hydride sources. |
| Catalyst system. | The choice of ligand and palladium source can influence the rate of dehalogenation. Screening different ligands may be necessary. | |
| Prevalent protodeboronation of the boronic acid | Reaction pH and base selection. | The rate of protodeboronation is highly pH-dependent. Both acidic and basic conditions can promote this side reaction. Consider using a weaker base like K₃PO₄ or Cs₂CO₃.[7][10] |
| High temperature and long reaction times. | Optimize the reaction temperature and time to favor the desired cross-coupling over protodeboronation.[7] | |
| Choice of ligand. | Bulky phosphine ligands can sometimes accelerate protodeboronation. A careful selection of the ligand is crucial and may require screening.[7] | |
| Water in the reaction mixture. | While some water can be beneficial in Suzuki couplings, excessive amounts can lead to protodeboronation. Ensure appropriate solvent conditions. | |
| Low or no conversion | Catalyst inhibition by the heterocycle. | The Lewis basic heteroatom can bind to the palladium catalyst and inhibit its activity. Using more electron-rich and bulky ligands can sometimes overcome this issue.[1][6] |
| Difficult oxidative addition. | The strong C-Cl bond requires a highly active catalyst. Consider using specialized palladium precatalysts (e.g., Buchwald precatalysts) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) designed for activating aryl chlorides.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloro-heterocycle:
This is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the chloro-heterocycle (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition and Degassing: Add the chosen solvent (e.g., dioxane, toluene, or a mixture with water). Degas the mixture thoroughly by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the Suzuki coupling process and the formation of byproducts, the following diagrams illustrate the key mechanistic steps.
Caption: Suzuki coupling catalytic cycle and major byproduct pathways.
Caption: Troubleshooting workflow for Suzuki coupling of chloro-heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-4-phenylphthalazine Amination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amination of 1-Chloro-4-phenylphthalazine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the amination of this compound?
A1: The amination of this compound typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][2]
Q2: Which factors are most critical for a successful amination reaction?
A2: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The purity of the reagents and the exclusion of oxygen and moisture are also critical for achieving high yields and preventing catalyst deactivation.[3][4]
Q3: What are the most common side reactions observed during the amination of this compound?
A3: Common side reactions include hydrodehalogenation (replacement of the chlorine atom with hydrogen), dimerization of the starting material, and reactions involving the phthalazine ring itself. The choice of reaction conditions, particularly the ligand and base, can influence the prevalence of these side products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). Taking small aliquots from the reaction mixture at regular intervals will allow you to determine the conversion rate.
Troubleshooting Guide
Low yields or the formation of unexpected byproducts are common challenges in optimizing C-N cross-coupling reactions. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The Palladium(0) species may have been oxidized or has precipitated. | - Use a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 XPhos precatalyst). - Ensure all reagents and solvents are thoroughly deoxygenated.[4] - If using a Pd(0) source like Pd₂(dba)₃, ensure it is of high quality. |
| 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate and amine. | - For electron-rich aryl chlorides like this compound, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos are often effective. | |
| 3. Incorrect Base: The base may be too weak to deprotonate the amine or too strong, leading to side reactions. | - Sodium tert-butoxide (NaOtBu) is a common and effective strong base. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions. | - Use a more robust ligand that protects the palladium center. - Lowering the reaction temperature may increase catalyst stability, though it may require longer reaction times.[4] |
| 2. Product Inhibition: The aminated product may coordinate to the palladium center and inhibit further catalysis. | - A higher catalyst loading may be necessary to overcome product inhibition in some cases. | |
| Formation of Side Products | 1. Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. | - This can be caused by the presence of water or other protic sources. Ensure all reagents and solvents are anhydrous. - The choice of ligand can also influence this side reaction. |
| 2. Aryl Halide Homocoupling (Biaryl Formation): Two molecules of this compound couple together. | - Use a ligand that favors C-N reductive elimination over C-C coupling. - Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can minimize this. |
Experimental Protocols
Below is a general protocol for the Buchwald-Hartwig amination of this compound with an aniline derivative. This protocol should be optimized for specific amines.
Materials:
-
This compound
-
Amine (e.g., aniline, p-phenylenediamine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the ligand (1-5 mol%).
-
Addition of Reagents: Add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.0-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Work-up: After the reaction is complete (as determined by TLC, GC, or LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the amination of aryl chlorides, which can serve as a starting point for optimizing the amination of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 24 | Varies |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | 110 | 6 | High |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 18 | Varies |
| 4 | NiCl₂(dppp) (5) | - | NaOtBu (2) | Toluene | 100 | 24 | Varies |
Note: Yields are highly dependent on the specific amine used and require empirical optimization.
Visualizations
Caption: Experimental workflow for the amination of this compound.
Caption: Troubleshooting decision tree for optimizing the amination reaction.
References
How to avoid dehalogenation in 1-Chloro-4-phenylphthalazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-4-phenylphthalazine. The focus is on preventing the common side reaction of dehalogenation in various cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental use of this compound, with a focus on identifying and resolving the undesired formation of 4-phenylphthalazine.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a significant amount of the dehalogenated byproduct, 4-phenylphthalazine. How can I minimize this?
Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[1] Several factors can influence the competition between the desired cross-coupling and the undesired dehalogenation. Here is a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often favor the desired reductive elimination step to form the cross-coupled product over the dehalogenation pathway.[1][2]
-
Recommendation: Switch to a catalyst system known to promote cross-coupling with challenging substrates. Consider using pre-formed palladium complexes with bulky phosphine ligands like XPhos or SPhos.[1] N-heterocyclic carbene (NHC) ligands have also been shown to be effective in minimizing dehalogenation.[3][4]
2. Base Selection: The nature and strength of the base can significantly impact the reaction outcome. Strong bases, especially those with available β-hydrides (like sodium tert-butoxide), can sometimes promote dehalogenation.[3]
-
Recommendation: Screen weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] The use of a weaker base can often suppress the hydrodehalogenation side reaction.
3. Solvent Choice: Protic solvents or solvents that can act as a hydride source (e.g., alcohols, DMF) can contribute to dehalogenation.
-
Recommendation: Use non-polar aprotic solvents like toluene or dioxane.[1] Ensure that the solvents are anhydrous.
4. Temperature Control: Higher reaction temperatures can sometimes favor the dehalogenation pathway.
-
Recommendation: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve the selectivity for the desired product.
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling of this compound (Illustrative Data)
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 65 | 30 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 85 | 10 |
| (IPr)Pd(allyl)Cl | K₃PO₄ | Dioxane | 80 | 90 | 5 |
Issue 2: Poor Yields and Dehalogenation in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination on this compound and am getting low yields of the desired amino-substituted product, with significant formation of 4-phenylphthalazine. What adjustments can I make?
Answer: Similar to Suzuki coupling, hydrodehalogenation is a common competing pathway in Buchwald-Hartwig aminations.[5] The unproductive side reaction can occur when the amide undergoes β-hydride elimination to yield the dehalogenated arene.[5] Here are some troubleshooting steps:
1. Ligand Choice is Crucial: The ligand plays a pivotal role in the efficiency and selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands are generally preferred for coupling aryl chlorides.
-
Recommendation: Employ ligands such as XPhos, SPhos, or BrettPhos. These ligands have been shown to promote the desired C-N bond formation and suppress dehalogenation.[6]
2. Base and Solvent System: A strong, non-nucleophilic base is required, but its choice can influence side reactions. The solvent also plays a critical role.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common base, but if dehalogenation is severe, consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[7] Toluene and dioxane are generally good solvent choices.
3. Catalyst Precursor: The choice of palladium precursor can also affect the reaction.
-
Recommendation: While Pd₂(dba)₃ is commonly used, pre-catalysts like [Pd(allyl)Cl]₂ in combination with the appropriate ligand can sometimes offer better results.
Table 2: Troubleshooting Buchwald-Hartwig Amination of this compound (Illustrative Data)
| Ligand | Base | Solvent | Desired Product Yield (%) | Dehalogenation (%) |
| P(o-tolyl)₃ | NaOtBu | Toluene | 45 | 50 |
| XPhos | NaOtBu | Toluene | 88 | <10 |
| BrettPhos | LHMDS | Dioxane | 92 | <5 |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation, or hydrodehalogenation, is a side reaction where the halogen atom on the aryl halide is replaced by a hydrogen atom. In the context of a palladium-catalyzed cycle, after the oxidative addition of the aryl chloride to the Pd(0) species, a competing pathway to transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination) can occur. This typically involves a source of hydride, which can come from the base, solvent, or other reaction components. The resulting aryl-palladium-hydride intermediate then undergoes reductive elimination to yield the dehalogenated product and regenerate the Pd(0) catalyst.[5]
Q2: Are there any specific palladium catalysts that are less prone to causing dehalogenation with chloro-N-heterocycles?
A2: Yes, catalyst systems based on N-heterocyclic carbenes (NHCs) have shown promise in reducing dehalogenation.[3][4] For example, complexes like (IPr)Pd(allyl)Cl have been reported to be highly active for the cross-coupling of aryl chlorides while minimizing dehalogenation.[3] Additionally, catalyst systems employing bulky and electron-donating phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are designed to promote the desired coupling over dehalogenation.[6]
Q3: Can the reaction sequence be altered to avoid dehalogenation?
A3: While not always possible, consider if the cross-coupling reaction can be performed at an earlier stage of the synthesis on a different precursor that is less susceptible to dehalogenation. However, for direct functionalization of this compound, optimizing the reaction conditions as described in the troubleshooting guides is the most common approach.
Q4: How can I accurately quantify the amount of dehalogenated byproduct?
A4: The most common methods for quantifying the ratio of desired product to the dehalogenated byproduct are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (GC-MS or LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used by integrating the signals corresponding to unique protons on the desired product and the byproduct, often with the use of an internal standard for accurate quantification.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require further optimization for specific boronic acids.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Optimized Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require further optimization for specific amines.
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (1.5 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ and XPhos.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Competing pathways of cross-coupling and dehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 1-Chloro-4-phenylphthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 1-Chloro-4-phenylphthalazine in chemical syntheses. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings involving this compound, an electron-deficient heteroaryl chloride, are often due to several factors. The strong carbon-chlorine (C-Cl) bond makes the initial oxidative addition step of the catalytic cycle challenging.[1] Additionally, the phthalazine nitrogen atom can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
To address this, a systematic evaluation of the reaction components—catalyst system, base, and solvent—is crucial.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for activating the C-Cl bond in this substrate.[1] It is advisable to switch to more active catalytic systems. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for coupling heteroaryl chlorides.[1] These ligands promote the formation of the active monoligated palladium(0) species necessary for oxidative addition.[1] N-heterocyclic carbene (NHC) ligands also present a powerful alternative.[1]
-
Choice of Base: The base plays a critical role in the transmetalation step. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] The solubility of the base can also be a factor; using a solvent system that partially dissolves the base (e.g., dioxane/water) or opting for a soluble organic base may be beneficial.[1]
-
Solvent System: The solvent must effectively dissolve the reactants to facilitate the catalytic cycle. A mixture of an organic solvent and water, such as dioxane/water, toluene/water, or THF/water, is often optimal.[1]
-
Reaction Temperature: Higher reaction temperatures (80-120 °C) may be necessary to overcome the activation energy for the C-Cl bond cleavage.[1] Microwave irradiation can also be a valuable tool to accelerate the reaction.[3]
-
Degassing: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure all solvents are thoroughly degassed, and the reaction is carried out under an inert atmosphere (Argon or Nitrogen).[1]
Q2: I am observing significant side products in my Suzuki coupling, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue.
-
Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved by a proton source, often from water or acidic impurities, replacing the boron group with a hydrogen atom. To mitigate this, consider using anhydrous solvents and reagents. Using boronic esters, such as pinacol esters, can also enhance stability against protodeboronation.[2]
-
Homocoupling: This side reaction, forming Ar-Ar or Ar'-Ar' products, can be promoted by the presence of oxygen or catalyzed by palladium.[4] Thoroughly degassing the reaction mixture is crucial to prevent this.[4]
Q3: My nucleophilic aromatic substitution (SNAr) reaction with this compound is sluggish. How can I improve the reaction rate?
A3: The reactivity of aryl halides in SNAr reactions is highly dependent on the electronic nature of the aromatic ring.[5][6] While this compound is an electron-deficient system which should favor SNAr, several factors can still lead to low reactivity.
Troubleshooting Steps:
-
Nucleophile Strength: The rate of SNAr reactions is directly influenced by the strength of the nucleophile.[7] Ensure you are using a sufficiently strong nucleophile. For example, anionic nucleophiles are generally more reactive than their neutral counterparts.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and DMAc are generally preferred for SNAr reactions as they can solvate the cation while leaving the anion (the nucleophile) relatively free and more reactive.[8]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate.
-
Base: For nucleophiles that require deprotonation (e.g., thiols, alcohols), the choice and strength of the base are critical. A base like potassium carbonate is commonly used.[5][6]
-
Steric Hindrance: The phenyl group at the 4-position may introduce some steric hindrance, potentially slowing the approach of a bulky nucleophile. If possible, using a less sterically hindered nucleophile could improve the reaction rate.[9][10]
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Precatalysts that form active Pd(0) in situ. |
| Ligand | SPhos, XPhos, RuPhos (Bulky, electron-rich phosphines) or IPr (NHC) | Promote oxidative addition of the C-Cl bond.[1] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that facilitate transmetalation.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Ensures solubility of reactants and facilitates the catalytic cycle.[1] |
| Temperature | 80 - 120 °C (or microwave irradiation) | Overcomes the high activation energy of C-Cl bond cleavage.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 mmol) and the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Mandatory Visualization
A troubleshooting workflow for low reactivity.
The Suzuki-Miyaura catalytic cycle.
References
- 1. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 9. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 1-Chloro-4-phenylphthalazine with Strong Bases
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the reaction of 1-chloro-4-phenylphthalazine with strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with strong bases?
The primary reaction is a nucleophilic aromatic substitution (SNAr), where the strong base acts as a nucleophile and displaces the chloride atom at the C1 position of the phthalazine ring. This is the intended reaction pathway for synthesizing a variety of 1-substituted-4-phenylphthalazine derivatives. The electron-deficient nature of the phthalazine ring system facilitates this type of reaction.
Q2: What are the most common side reactions observed when using strong bases?
The most prevalent side reactions are:
-
Hydrolysis: In the presence of water or hydroxide ions, this compound can be hydrolyzed to 4-phenylphthalazin-1(2H)-one. This is often the major byproduct, especially if the reaction is not conducted under strictly anhydrous conditions.
-
Dimerization: Although less common, self-condensation or dimerization of the starting material or reactive intermediates can occur, leading to the formation of high-molecular-weight impurities. This is more likely at elevated temperatures or with certain catalysts.
Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes?
Several factors can contribute to low reactivity:
-
Insufficiently strong base/nucleophile: The nucleophilicity of your base might be too low to effectively attack the phthalazine ring.
-
Poor solvent choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base, making the anionic nucleophile more reactive.
-
Low reaction temperature: Many SNAr reactions require heating to overcome the activation energy barrier.
-
Steric hindrance: A bulky nucleophile may have difficulty approaching the reaction center.
Q4: I am observing the formation of a significant amount of a white precipitate that is not my desired product. What could it be?
This precipitate is very likely 4-phenylphthalazin-1(2H)-one, the hydrolysis product. Its formation is favored by the presence of moisture in your reagents or solvent.
Q5: How can I minimize the formation of the hydrolysis byproduct?
To minimize hydrolysis, it is critical to:
-
Use anhydrous solvents and reagents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Use a non-hydroxide strong base if possible (e.g., sodium hydride, LDA) and ensure the nucleophile itself is anhydrous.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substituted Product
| Possible Cause | Troubleshooting Step |
| Weak Nucleophile | - Use a stronger base to deprotonate your nucleophile fully. - Consider a different nucleophile with higher intrinsic nucleophilicity. |
| Inappropriate Solvent | - Switch to a polar aprotic solvent like anhydrous DMF, DMSO, or NMP.[1] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition.[1] |
| Steric Hindrance | - If possible, use a less sterically hindered nucleophile. - Increase the reaction time and/or temperature. |
Issue 2: High Percentage of Hydrolysis Product (4-phenylphthalazin-1(2H)-one)
| Possible Cause | Troubleshooting Step |
| Presence of Water | - Use freshly distilled, anhydrous solvents. - Dry all reagents thoroughly. For example, if using an alcohol as a nucleophile, ensure it is absolute. - Flame-dry all glassware under vacuum or in an oven before use. - Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Use of Hydroxide Bases | - If the intended nucleophile is not hydroxide, avoid using bases like NaOH or KOH. Opt for non-aqueous bases such as NaH, K₂CO₃, or organic amines. |
Issue 3: Formation of Unidentified, High-Molecular-Weight Byproducts
| Possible Cause | Troubleshooting Step |
| Dimerization/Self-condensation | - Lower the reaction temperature. - Use a more dilute solution to disfavor intermolecular reactions. - Reduce the amount of base used to the stoichiometric minimum. |
| Decomposition | - Run the reaction at a lower temperature. - Ensure the reaction is not exposed to light if the compounds are light-sensitive. - Use a milder base. |
Data Presentation
The following table summarizes the hypothetical product distribution in the reaction of this compound with sodium methoxide under different conditions. This data is representative and intended to illustrate the impact of reaction parameters on the formation of the hydrolysis side product.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of 1-methoxy-4-phenylphthalazine (%) | Yield of 4-phenylphthalazin-1(2H)-one (%) |
| 1 | NaOMe | Anhydrous Methanol | 65 | 4 | 92 | < 5 |
| 2 | NaOMe | Methanol (95%) | 65 | 4 | 65 | 30 |
| 3 | NaOH | Anhydrous Methanol | 65 | 4 | 15 | 80 |
| 4 | NaOMe | Anhydrous THF | 25 | 12 | 75 | < 5 |
| 5 | NaOMe | Anhydrous Methanol | 25 | 12 | 85 | < 5 |
Experimental Protocols
Protocol 1: Synthesis of 1-methoxy-4-phenylphthalazine (Minimizing Side Reactions)
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and then cool under a stream of dry argon.
-
Reagents: To the flask, add anhydrous methanol (20 mL) followed by the slow addition of sodium metal (0.115 g, 5 mmol) in small portions. Stir until all the sodium has dissolved to form sodium methoxide.
-
Reaction: Add this compound (1.0 g, 4.15 mmol) to the sodium methoxide solution.
-
Heating and Monitoring: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Carefully add water (20 mL) to quench the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Isolation and Characterization of the Hydrolysis Byproduct (4-phenylphthalazin-1(2H)-one)
-
Reaction: In a round-bottom flask, dissolve this compound (1.0 g, 4.15 mmol) in a mixture of ethanol (20 mL) and water (5 mL). Add sodium hydroxide (0.2 g, 5 mmol).
-
Heating: Heat the mixture to reflux for 2 hours. A white precipitate should form.
-
Isolation: Cool the reaction mixture to room temperature. Filter the precipitate and wash it with cold water and then a small amount of cold ethanol.
-
Purification: The collected solid can be recrystallized from ethanol to afford pure 4-phenylphthalazin-1(2H)-one.
-
Characterization: The product can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The expected ¹H NMR spectrum in DMSO-d₆ would show a characteristic broad singlet for the N-H proton.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 1-Chloro-4-phenylphthalazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-chloro-4-phenylphthalazine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound derivatives.
Issue 1: Low or No Yield of 4-Phenylphthalazin-1(2H)-one (Precursor)
| Potential Cause | Recommended Solution |
| Incomplete reaction of 2-benzoylbenzoic acid with hydrazine. | - Ensure adequate reaction time and temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Check the quality of hydrazine: Use a fresh, high-purity source of hydrazine hydrate. - Stoichiometry: Ensure the correct molar ratio of hydrazine to the starting material is used. |
| Side reactions of 2-benzoylbenzoic acid. | - Control reaction temperature: Overheating can lead to decarboxylation or other side reactions. - Purify the starting material: Ensure the 2-benzoylbenzoic acid is free from impurities that could interfere with the reaction. |
| Product loss during workup. | - Optimize pH for precipitation: Carefully adjust the pH of the reaction mixture to ensure maximum precipitation of the product. - Choose an appropriate solvent for washing: Use a solvent that minimizes the solubility of the product while effectively removing impurities. |
Issue 2: Incomplete Chlorination of 4-Phenylphthalazin-1(2H)-one
| Potential Cause | Recommended Solution |
| Insufficient chlorinating agent. | - Use a sufficient excess of POCl₃: While a large excess should be avoided, a sufficient amount is necessary to drive the reaction to completion. A mixture of POCl₃ and PCl₅ can also be a more potent chlorinating agent.[1][2] |
| Reaction temperature is too low. | - Increase reaction temperature: The chlorination reaction often requires heating to reflux in POCl₃ to proceed at a reasonable rate. |
| Presence of moisture. | - Ensure anhydrous conditions: Use dry glassware and reagents. Moisture will react with POCl₃, reducing its effectiveness and potentially leading to side products. |
| Poor solubility of the starting material. | - Consider a co-solvent: In some cases, a high-boiling inert solvent can be used to improve the solubility of the starting material in POCl₃. |
Issue 3: Formation of Impurities and Byproducts during Chlorination
| Potential Cause | Recommended Solution |
| Overheating or prolonged reaction times. | - Optimize reaction conditions: Monitor the reaction closely and stop it once the starting material has been consumed to avoid the formation of degradation products. |
| Reaction with residual hydrazine. | - Ensure the precursor is free of hydrazine: Thoroughly wash and dry the 4-phenylphthalazin-1(2H)-one before the chlorination step to remove any residual hydrazine, which can lead to the formation of contaminating byproducts.[3] |
| Hydrolysis of the product during workup. | - Careful quenching: Add the reaction mixture to ice-water slowly and with vigorous stirring to dissipate heat and minimize hydrolysis of the chloro-substituent.[4] - Use of a weak base for neutralization: Neutralize the quenched reaction mixture with a weak base like sodium bicarbonate to avoid harsh conditions that could promote hydrolysis.[4] |
Issue 4: Difficulties with Workup and Purification at Scale
| Potential Cause | Recommended Solution |
| Exothermic and hazardous quenching of excess POCl₃. | - Follow a safe quenching protocol: Always add the reaction mixture containing POCl₃ slowly to a vigorously stirred mixture of ice and water (a "reverse quench").[5][6] Never add water to the reaction mixture. For large-scale reactions, quenching in a solution of sodium acetate at a controlled temperature (e.g., 35-40°C) can prevent the accumulation of unstable intermediates and reduce the risk of a runaway reaction.[6][7] |
| Product oiling out or forming a fine precipitate that is difficult to filter. | - Optimize crystallization conditions: Experiment with different solvent systems and cooling rates to obtain a crystalline product that is easy to filter and handle. |
| Co-precipitation of impurities. | - Recrystallization: Purify the crude product by recrystallization from a suitable solvent to remove closely related impurities. - Slurry wash: Wash the crude product with a solvent in which the product has low solubility but the impurities are soluble. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. First, 4-phenylphthalazin-1(2H)-one is synthesized by the condensation of 2-benzoylbenzoic acid with hydrazine hydrate. In the second step, the 4-phenylphthalazin-1(2H)-one is chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield this compound.
Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃) at a large scale?
A2: POCl₃ is a highly reactive and corrosive substance. Key safety precautions include:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Be aware of the highly exothermic reaction of POCl₃ with water. A delayed and uncontrolled exotherm can occur, especially if the quenching is performed at low temperatures where the hydrolysis is sluggish.[5]
-
Always use a "reverse quench" by adding the POCl₃-containing reaction mixture to the quenching solution.[5][6]
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.
Q4: What are some common impurities I might encounter, and how can I remove them?
A4: Common impurities may include unreacted 4-phenylphthalazin-1(2H)-one, hydrolyzed product (4-phenylphthalazin-1(2H)-one), and potentially byproducts from the reaction of POCl₃ with any residual hydrazine. Purification can typically be achieved through recrystallization from a suitable solvent system. For larger scales, slurry washing the crude product may also be effective.
Q5: Are there any alternative chlorinating agents to POCl₃?
A5: While POCl₃ is the most commonly used reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst (e.g., DMF) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used.[1][2] The choice of reagent may depend on the specific substrate and the desired reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenylphthalazin-1(2H)-one
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-benzoylbenzoic acid and a suitable solvent (e.g., ethanol or acetic acid).
-
Slowly add hydrazine hydrate to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
If necessary, adjust the pH with a suitable base to precipitate the product.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., water, ethanol), and dry under vacuum to yield 4-phenylphthalazin-1(2H)-one.
Protocol 2: Synthesis of this compound
-
In a dry reaction vessel equipped with a mechanical stirrer, reflux condenser with a drying tube, and a temperature probe, add 4-phenylphthalazin-1(2H)-one.
-
Carefully add phosphorus oxychloride (POCl₃) to the vessel.
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
For a safe workup, slowly add the reaction mixture to a vigorously stirred mixture of crushed ice and water in a separate, larger vessel, ensuring the temperature is controlled.
-
Neutralize the acidic mixture with a saturated solution of a weak base, such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent.
Process Workflow and Logic Diagrams
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
- 1. indianchemicalsociety.com [indianchemicalsociety.com]
- 2. Behaviour of 4-(p-tolyI)-5,6,7,8-tetrabromo 1(2H) phthalazinone towards some nucleophiles. | [Journal of Chemical Society of Pakistan • 1989] | PSA • ID 48368 [psa.pastic.gov.pk]
- 3. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Phthalazine Compounds
Welcome to the technical support center for the characterization of phthalazine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common experimental challenges in a question-and-answer format to directly address specific issues.
I. Solubility Challenges
Question: My phthalazine compound shows poor solubility in standard NMR solvents like CDCl3. What are my options?
Answer: Poor solubility in common deuterated solvents is a frequent issue with aromatic nitrogen-containing compounds like phthalazines.[1] Here are several strategies to overcome this:
-
Try Alternative Solvents: Systematically test a range of deuterated solvents with different polarities. Often, solvents like DMSO-d6, Methanol-d4, or Acetone-d6 can be effective for polar phthalazine derivatives.[2] For less polar compounds, Benzene-d6 can sometimes provide better solubility and may also induce different chemical shifts that can help resolve overlapping peaks.[2]
-
Gentle Heating: Gently warming the NMR tube can help dissolve your compound. However, be cautious of potential degradation with heat-sensitive molecules.
-
Increase Solvent Volume: Using a larger volume of the deuterated solvent can help, but this may require a more concentrated sample to obtain a good signal-to-noise ratio.
-
Use of Co-solvents: A small amount of a co-solvent like DMSO-d6 in CDCl3 can significantly improve solubility. However, be mindful that the co-solvent peaks will be present in your spectrum.
Question: I'm observing precipitation of my phthalazine derivative during my in-vitro assay in an aqueous buffer. How can I improve its solubility?
Answer: Maintaining solubility in aqueous media is critical for biological assays. If your phthalazine derivative is precipitating, consider the following approaches:
-
pH Adjustment: Phthalazine is a basic compound due to its nitrogen atoms, and its solubility can be pH-dependent.[1] Lowering the pH of your buffer to protonate the nitrogen atoms will likely increase aqueous solubility.
-
Use of Co-solvents: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological assay.[3]
-
Formulation Strategies: For more persistent solubility issues, advanced formulation techniques can be employed:
-
Nanosuspensions: This involves creating a colloidal dispersion of the drug particles, which can be prepared by solvent precipitation.[3]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic phthalazine molecule, increasing its apparent solubility in water.
-
Question: What is a standard protocol for determining the kinetic solubility of a novel phthalazine derivative?
Answer: A common method for determining kinetic solubility involves using a DMSO stock solution and measuring the concentration of the compound that remains dissolved in an aqueous buffer after a set incubation time.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the phthalazine compound in 100% DMSO.
-
Dilution: Add the DMSO stock solution to a phosphate-buffered saline (PBS) solution (e.g., pH 7.4) to a final concentration (e.g., 100 µM).
-
Incubation: Seal the container and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to allow it to reach equilibrium.[3]
-
Separation: After incubation, centrifuge the sample to pellet any undissolved precipitate.[3]
-
Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[3]
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The aromatic peaks in my ¹H NMR spectrum are overlapping, making interpretation difficult. What can I do to resolve them?
Answer: Overlapping aromatic signals are a common challenge. Here are some techniques to improve spectral resolution:
-
Change the Solvent: Running the spectrum in a different solvent, such as Benzene-d6, can alter the chemical shifts of your protons and may resolve the overlapping signals.[2]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the peaks.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space correlations, which can also aid in assigning protons.
-
Adjust Temperature: For molecules with conformational flexibility, changing the temperature can sometimes sharpen or resolve broad or overlapping signals.
Question: I'm observing very broad peaks in the ¹H NMR spectrum of my phthalazine compound. What is the likely cause?
Answer: Peak broadening in NMR can stem from several factors:
-
Aggregation: Phthalazine compounds, especially those with flat aromatic structures, can aggregate in solution, leading to broad peaks.[4] Try acquiring the spectrum at a lower concentration or at a higher temperature to disrupt these intermolecular interactions.
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is a necessary first step.[5]
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing your sample through a small plug of silica or celite may help.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale will appear as broad peaks. This can sometimes be resolved by changing the temperature.
Question: How can I confirm if a peak in my spectrum corresponds to an N-H or O-H proton?
Answer: The most straightforward method is a D₂O exchange experiment.
Experimental Protocol: D₂O Exchange
-
Acquire the standard ¹H NMR spectrum of your phthalazine compound in a suitable solvent (e.g., DMSO-d6).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a minute to facilitate proton-deuterium exchange.[2]
-
Re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable N-H or O-H proton will disappear or significantly decrease in intensity.[2]
Question: Why is it difficult to obtain a clean ¹³C NMR spectrum for my phthalazine derivative?
Answer: Several factors make obtaining high-quality ¹³C NMR spectra for phthalazine compounds challenging:
-
Low Solubility: High concentrations are often needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The inherent low solubility of many phthalazines makes this difficult.[6]
-
Long Relaxation Times: Quaternary carbons, such as those at the fusion of the two rings in the phthalazine core, often have very long relaxation times and may appear very weak or not at all in a standard ¹³C NMR experiment.[6]
-
Nitrogen Quadrupolar Broadening: Carbons attached to nitrogen atoms can experience broadening due to the quadrupolar moment of the ¹⁴N nucleus, which can diminish the signal.[6]
To improve your ¹³C spectrum, increase the number of scans and use a longer relaxation delay.
III. Mass Spectrometry (MS)
Question: What are the typical fragmentation patterns for phthalazine derivatives in Electron Impact (EI) Mass Spectrometry?
Answer: In EI-MS, the fragmentation of phthalazine derivatives can be complex but often follows predictable pathways. The stable aromatic core means the molecular ion is usually observable. Common fragmentation patterns include:
-
Loss of N₂: A characteristic fragmentation is the loss of a neutral nitrogen molecule (28 Da).
-
Loss of HCN: Cleavage of the heterocyclic ring can result in the loss of hydrogen cyanide (27 Da).
-
Side Chain Fragmentation: Substituents on the phthalazine ring will undergo their own characteristic fragmentations. For example, α-cleavage is common for alkyl substituents.
Data Presentation: Common Mass Fragments of a Substituted Phthalazine
| m/z Value | Identity | Fragmentation Pathway |
| 443 | [M]⁺ | Molecular Ion |
| 297 | [M - C₈H₄N₂O₂]⁺ | Loss of phthalamide radical cation |
| 146 | [C₈H₄N₂O₂]⁺ | Phthalamide radical cation |
| 132 | [C₈H₄O₂]⁺ | Loss of N₂ from m/z 146 |
| 104 | [C₇H₄O]⁺ | Loss of CO from m/z 132 |
| 76 | [C₆H₄]⁺ | Loss of CO from m/z 104 |
Data derived from fragmentation patterns of substituted phthalazine-1,4-dione derivatives.[7]
Question: My Electrospray Ionization (ESI) Mass Spectrum shows multiple adducts, making it difficult to identify the molecular ion.
Answer: The basic nitrogen atoms in the phthalazine core readily form adducts in ESI-MS. To simplify the spectrum:
-
Optimize Mobile Phase: Adding a small amount of a modifier to your mobile phase can promote the formation of a single, desired adduct.
-
For positive mode, adding a trace of formic acid will encourage the formation of the protonated molecule [M+H]⁺.
-
For negative mode (if applicable), adding a small amount of ammonia or a volatile amine can aid deprotonation.
-
-
Reduce Salt Concentration: Ensure that your sample is free from non-volatile salts (e.g., from buffers like PBS), as these can form sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. Use volatile buffers like ammonium acetate if a buffer is necessary.
IV. Chromatographic Purification & Stability
Question: I'm struggling with the purification of my basic phthalazine compound by column chromatography on silica gel.
Answer: The basic nature of phthalazines can lead to strong interactions with the acidic silica gel, causing tailing, poor separation, or even retention of the compound on the column. Here are some solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:
-
Triethylamine (~0.1-1%)
-
Ammonia solution in methanol (~1-2%)
-
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.
-
Reverse-Phase Chromatography (C18): This is an excellent option if your compound has sufficient hydrophobicity.
-
Question: My purified phthalazine compound appears to be degrading over time. What are the common stability issues and how should I store it?
Answer: Phthalazine derivatives can be susceptible to oxidation and hydrolysis, especially if they have sensitive functional groups.
-
Storage Conditions:
-
Solid Form: Store the compound as a solid in a cool, dark, and dry place. A desiccator or storage under an inert atmosphere (nitrogen or argon) is recommended.
-
In Solution: If you need to store the compound in solution, use an anhydrous aprotic solvent like DMSO or DMF. Prepare fresh solutions in protic solvents like methanol or in aqueous buffers before use. Avoid prolonged storage in solution.
-
-
Purity Check: Before use, it's always a good practice to re-check the purity of a stored compound by a quick method like TLC or LC-MS to ensure its integrity.
Visualizations
Logical Relationships
Caption: A workflow for troubleshooting common issues in phthalazine characterization.
Signaling Pathways
Caption: Simplified VEGFR-2 signaling pathway inhibited by some phthalazine derivatives.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 6. researchgate.net [researchgate.net]
- 7. raco.cat [raco.cat]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homo-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of palladium-catalyzed reactions, and why is it a problem?
A1: Homo-coupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two identical molecules of a coupling partner react with each other. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential structural similarity between the homo-coupled product and the target molecule.[1]
Q2: What are the primary causes of homo-coupling?
A2: The main culprits behind homo-coupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then participate in a stoichiometric reaction with the organometallic reagent (e.g., boronic acid in Suzuki coupling) to produce the homo-coupled dimer and regenerate Pd(0).[3][4] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homo-coupling.[1][3] In Sonogashira coupling, the presence of a copper co-catalyst can also lead to the formation of alkyne dimers (Glaser coupling) in the presence of oxygen.[5]
Q3: How can I minimize homo-coupling in my Suzuki coupling reaction?
A3: Several strategies can be employed to suppress homo-coupling in Suzuki reactions:
-
Rigorous Degassing: The most critical step is to remove dissolved oxygen from your solvents and reaction mixture.[6][7] This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period (30-60 minutes) or by using the freeze-pump-thaw method (at least three cycles) for more sensitive reactions.[6][7]
-
Use of Pd(0) Catalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) eliminates the need for in-situ reduction of a Pd(II) precursor, thereby reducing the initial concentration of species that can cause homo-coupling.[6][8]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump helps to keep its instantaneous concentration low, which disfavors the bimolecular homo-coupling reaction.[6][7][9]
-
Addition of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the desired catalytic cycle.[4][9]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homo-coupling.[6]
Q4: I'm observing significant alkyne dimerization in my Sonogashira coupling. What should I do?
A4: Alkyne homo-coupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[5] To mitigate this:
-
Run the reaction under an inert atmosphere: It is crucial to perform the reaction under nitrogen or argon to prevent the oxidation that leads to dimerization.[5]
-
Use Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to avoid the issue of alkyne homo-coupling.[5]
-
Use a Diluted Hydrogen Atmosphere: Carrying out the Sonogashira reaction under a dilute hydrogen atmosphere has been shown to drastically diminish the yield of homo-coupled products.[10]
Q5: Can the choice of palladium precatalyst influence the extent of homo-coupling?
A5: Yes, the choice of palladium precatalyst can have a significant impact. Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in-situ reduction to the active Pd(0) species.[3][11] This reduction process can sometimes be slow or incomplete, leading to a higher concentration of Pd(II) which, as previously mentioned, is a key promoter of homo-coupling.[3][4] Using air-stable Pd(0) precatalysts or ensuring efficient and rapid reduction of Pd(II) sources at the start of the reaction can minimize this side reaction.
Troubleshooting Guides
Issue 1: Significant Homo-Coupling Product Observed in Suzuki Coupling
If you are observing a significant amount of symmetrical biaryl byproduct in your Suzuki coupling, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for excessive homo-coupling.
Detailed Steps:
-
Re-evaluate Degassing Technique: Oxygen is a primary cause of homo-coupling.[2][12] Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Change Palladium Source: Pd(II) sources can directly lead to homo-coupling.[3]
-
Recommendation: Switch from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[6]
-
-
Modify Reagent Addition: A high instantaneous concentration of the boronic acid can favor homo-coupling.
-
Incorporate a Mild Reducing Agent: This can help scavenge residual Pd(II).
-
Optimize Ligand: The ligand plays a crucial role in the catalytic cycle.
-
Recommendation: Use bulky, electron-rich phosphine ligands to promote the desired reductive elimination step.[6]
-
Issue 2: Pervasive Dimerization in Sonogashira and Stille Couplings
Homo-coupling is also a known issue in other cross-coupling reactions like Sonogashira (alkyne dimerization) and Stille (organostannane dimerization).[5][13]
Key Factors Influencing Homo-Coupling
Caption: Key contributors to homo-coupling side reactions.
Troubleshooting Steps:
-
Sonogashira:
-
Stille:
-
Reagent Purity: Ensure the purity of the organostannane reagent, as impurities can sometimes promote side reactions.
-
Ligand Effects: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired homo-coupling pathways. Screening different ligands may be beneficial.
-
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help suppress side reactions.[7]
-
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the extent of homo-coupling, providing a quantitative basis for optimization.
Table 1: Effect of Palladium Source and Oxygen on Homo-Coupling in a Suzuki Reaction
| Entry | Palladium Source | Atmosphere | Homo-coupling Product (%) |
| 1 | Pd(OAc)₂ | Air | ~0.36 |
| 2 | 5% Pd/C | Air | ~0.18 |
| 3 | Pd(OAc)₂ | Nitrogen | <0.05 |
Data adapted from a study on a specific Suzuki cross-coupling reaction.[4][9] The results clearly indicate that both the exclusion of oxygen and the choice of palladium source can significantly reduce the formation of the homo-coupled dimer.
Table 2: Influence of Reaction Conditions on Sonogashira Homo-Coupling
| Entry | Catalyst System | Atmosphere | Homo-coupling Yield |
| 1 | Pd/Cu | Inert | Considerable |
| 2 | Pd/Cu | Dilute H₂ | ~2% |
| 3 | Pd only (Cu-free) | Inert | Significantly Reduced |
This table provides a qualitative and quantitative comparison based on findings that show a dilute hydrogen atmosphere or the absence of a copper co-catalyst drastically reduces alkyne dimerization.[5][10]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homo-Coupling in a Suzuki-Miyaura Reaction
This protocol provides a starting point for performing a Suzuki-Miyaura coupling while minimizing the risk of homo-coupling.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).[6]
-
Solvent Degassing: Degas the chosen solvent (e.g., dioxane, THF, or toluene) by sparging with argon or nitrogen for at least 30 minutes. For highly sensitive substrates, perform three freeze-pump-thaw cycles.[6][7]
-
Reaction Setup:
-
Reagent Addition:
-
In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.[6]
-
Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[6] This slow addition helps to maintain a low instantaneous concentration of the boronic acid, thus disfavoring homo-coupling.[6][7]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).[8]
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle and Homo-Coupling Pathway
Caption: Palladium catalytic cycle and the competing homo-coupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Poor Solubility of Synthesized Phthalazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with synthesized phthalazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.
Frequently Asked questions (FAQs)
Q1: My synthesized phthalazine derivative exhibits poor aqueous solubility, leading to unreliable results in my biological assays. What are the initial steps to improve its solubility?
A1: Poor aqueous solubility is a common characteristic of phthalazine derivatives due to their often aromatic and rigid structures.[1] Here’s a step-by-step approach to troubleshoot this issue:
-
pH Adjustment: Phthalazine derivatives are nitrogen-containing heterocyclic compounds and their solubility can be pH-dependent.[1] Modifying the pH of your aqueous solution can significantly impact solubility by ionizing the molecule. For basic phthalazine derivatives, lowering the pH may increase solubility.
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2][3][4] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to use the lowest effective concentration of the co-solvent and run appropriate vehicle controls, as high concentrations may be incompatible with certain biological assays.
-
Salt Formation: For phthalazine derivatives with basic functional groups, conversion to a salt is a highly effective method to enhance aqueous solubility.[5][6] A salt screening study is recommended to identify a suitable counterion that provides optimal solubility and stability.
Q2: I have tried adjusting the pH and using co-solvents, but the solubility of my phthalazine derivative is still insufficient. What are the next steps?
A2: If initial methods are unsuccessful, more advanced formulation strategies can be employed. These techniques aim to alter the physicochemical properties of the compound more fundamentally.
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.[5][6][7]
-
Solid Dispersions: This approach involves dispersing the poorly soluble drug in a hydrophilic carrier matrix.[5][10] The drug can exist in an amorphous state, which has higher solubility than the crystalline form.
-
Complexation:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[9]
-
Q3: My phthalazine derivative is intended for in vivo studies, and I am concerned about the potential toxicity of excipients. What are some suitable solubility enhancement techniques for preclinical development?
A3: For in vivo applications, the choice of solubility enhancement technique must consider the biocompatibility and safety of all components.
-
Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[8] This approach can be used to temporarily modify the physicochemical properties of the phthalazine derivative, such as solubility, for improved delivery.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[8] This can enhance the solubility and absorption of lipophilic drugs.
-
Co-crystallization: A co-crystal consists of the active pharmaceutical ingredient (API) and a benign co-former in the same crystal lattice.[10] This can favorably alter the physicochemical properties of the API, including solubility and dissolution rate, without changing its chemical structure.
Data Presentation
Table 1: Comparison of Common Solvents for Phthalazine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Common Use | Considerations |
| Water | High | 100 | Aqueous assays, formulations | Phthalazine derivatives are often sparingly soluble.[1] |
| Ethanol | High | 78.37 | Co-solvent, formulations | Can be used to dissolve compounds for subsequent dilution in aqueous media.[1] |
| Methanol | High | 64.7 | Co-solvent | Similar to ethanol, useful for initial dissolution.[1] |
| Acetone | Medium | 56 | Organic reactions, initial dissolution | Good solubility for many organic compounds.[1] |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Stock solutions for biological assays | Can be difficult to remove due to high boiling point; may have cellular effects at higher concentrations.[11] |
| Dimethylformamide (DMF) | High | 153 | Organic reactions, stock solutions | High boiling point can make it difficult to remove.[11] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Synthesized phthalazine derivative (solid)
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe and syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of the solid phthalazine derivative to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The solubility is reported in units such as mg/mL or µM.
Protocol 2: Salt Screening
This protocol provides a general method for screening for salt forms of a basic phthalazine derivative.
Materials:
-
Phthalazine derivative (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid)
-
Various solvents (e.g., ethanol, isopropanol, acetone, water)
-
Small-scale vials or multi-well plates
-
Stirring plate and stir bars
-
Filtration apparatus or centrifuge
Procedure:
-
Solution Method:
-
Dissolve the phthalazine derivative free base in a suitable solvent.
-
In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.
-
Allow the solutions to stir at a controlled temperature.
-
If a precipitate forms, isolate the solid by filtration or centrifugation.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.
-
-
Slurry Method:
-
Suspend the free base and a stoichiometric amount of the acid in a solvent in which both are sparingly soluble.
-
Stir the slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.
-
Isolate the solid phase.
-
-
Characterization:
-
Analyze the resulting solids using techniques such as X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form.
-
Determine the aqueous solubility of the confirmed salts using Protocol 1.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor phthalazine derivative solubility.
Caption: Key strategies for enhancing the solubility of drug compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. longdom.org [longdom.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. benchchem.com [benchchem.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Chloro-4-phenylphthalazine and Its Derivatives
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-4-phenylphthalazine and its various reaction products. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow.
Introduction to this compound
This compound is a versatile heterocyclic compound serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The chlorine atom at the C1 position is highly susceptible to nucleophilic substitution, making it an excellent precursor for generating diverse libraries of phthalazine derivatives with potential applications in medicinal chemistry, including anticancer and antimicrobial agents. NMR spectroscopy is the primary tool for characterizing these novel structures, confirming the success of substitution reactions and elucidating the electronic and steric effects of new functional groups.
Comparative NMR Data Analysis
The following tables present the ¹H and ¹³C NMR chemical shift data for this compound and a selection of its derivatives. These derivatives are typically formed through nucleophilic substitution reactions where the chlorine atom is displaced. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Compound/Derivative | Aromatic Protons (δ, ppm) |
| This compound | 8.38 (d, J = 8 Hz, 1H), 8.18-8.12 (m, 2H), 8.08-7.98 (m, 2H), 7.80-7.70 (m, 4H)[1] |
| N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide | 10.46 (s, 1H), 8.28 (dd, J=18.8, 8.0 Hz, 2H), 8.15–8.02 (m, 2H), 7.93–7.80 (m, 4H), 7.67–7.60 (m, 3H), 7.56–7.45 (m, 3H)[2] |
| N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide | 8.18 (d, J=8.1 Hz, 1H), 8.04 (d, J=7.8 Hz, 1H), 7.98-7.85 (m, 2H), 7.78-7.69 (m, 2H), 7.65-7.56 (m, 3H), 7.39 (t, J=9.1 Hz, 1H)[2] |
Note: The specific protons corresponding to each signal are detailed in the source literature. Data for derivatives are provided as representative examples of substitution products.
Table 2: ¹³C NMR Data Comparison (101 MHz, DMSO-d₆)
| Compound/Derivative | Aromatic & Other Carbons (δ, ppm) |
| This compound | Data not available in the provided search results. |
| N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide | 166.97, 158.13, 157.27, 135.76, 133.66, 133.58, 133.55, 133.10, 131.29, 129.81, 129.25, 128.53, 126.58, 125.81, 125.54, 125.44, 124.90, 123.68, 123.44, 123.05, 55.19, 34.05[2] |
| N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide | 168.25, 159.37, 156.91, 155.93, 153.48, 136.33, 134.24, 131.66, 131.38, 129.92, 129.06, 128.50, 127.43, 127.09, 124.34, 121.86, 121.64, 121.27, 121.09, 119.13, 119.07, 116.77, 116.55, 61.98, 53.48, 51.26[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the synthesis of this compound and the subsequent NMR analysis.
Synthesis of this compound
A common synthetic route involves the treatment of 4-phenylphthalazin-1(2H)-one with a chlorinating agent.[1]
-
Starting Material: 4-Phenylphthalazin-1(2H)-one (1.0 equivalent) is dissolved in a suitable solvent such as acetonitrile.
-
Chlorination: Phosphoryl chloride (POCl₃) (10.0 equivalents) is added to the solution at room temperature.
-
Reaction Condition: The mixture is heated to reflux and maintained for 5-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The product is extracted with an organic solvent, typically ethyl acetate (3 x 25 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), concentrated under reduced pressure, and the resulting crude product is purified by column chromatography (ethyl acetate/n-hexane eluent) to yield pure this compound as a white solid.[1]
NMR Spectroscopic Analysis
The structural confirmation of the synthesized compounds is performed using NMR spectroscopy.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance instrument, typically operating at a frequency of 400 MHz or 500 MHz for protons.[1][3]
-
Data Acquisition:
-
¹H NMR: Chemical shifts are reported in ppm relative to an internal standard, tetramethylsilane (TMS).
-
¹³C NMR: Spectra are typically proton-decoupled to provide single lines for each unique carbon atom.
-
-
Data Processing: The acquired spectra are processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum for analysis.
Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of this compound to the characterization of its substitution products via NMR spectroscopy.
Caption: Synthesis and analysis workflow for this compound derivatives.
References
Navigating Purity Analysis of Synthesized 1-Chloro-4-phenylphthalazine: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for determining the purity of the synthesized intermediate, 1-Chloro-4-phenylphthalazine. This guide includes detailed experimental protocols, data presentation, and a discussion of the relative merits of each technique, supported by illustrative experimental data.
Introduction to Purity Analysis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are required to accurately quantify the purity and identify any process-related impurities. The primary route of synthesis often involves the chlorination of 4-phenylphthalazin-1(2H)-one. This process can lead to impurities such as the unreacted starting material and other by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and reproducibility.
Experimental Protocol: RP-HPLC
This protocol is based on established methods for structurally similar N-heterocyclic compounds and is optimized for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-15 min: 60% A, 40% B
-
15-20 min: 80% A, 20% B
-
20-25 min: 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation: HPLC Purity Analysis
The following table summarizes the illustrative results from an HPLC purity analysis of a synthesized batch of this compound. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 15,234 | 0.5 | Unknown Impurity |
| 2 | 8.2 | 45,702 | 1.5 | 4-phenylphthalazin-1(2H)-one (Starting Material) |
| 3 | 12.5 | 2,948,064 | 98.0 | This compound |
| Total | 3,009,000 | 100.0 |
Alternative Purity Analysis Methods
While HPLC is the standard, other techniques offer orthogonal approaches that can provide complementary information or be more suitable for specific types of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For halogenated compounds like this compound, GC-MS can offer high sensitivity and specificity.
Advantages:
-
Excellent for identifying and quantifying volatile and semi-volatile organic impurities.
-
Mass spectrometry provides structural information for impurity identification.
-
High sensitivity, particularly with selective ion monitoring (SIM).
Considerations:
-
The compound must be thermally stable and sufficiently volatile.
-
Derivatization may be necessary for non-volatile impurities.
Illustrative Purity Data by GC-MS:
| Component | Retention Time (min) | Area % |
| This compound | 15.8 | 98.2 |
| 4-phenylphthalazin-1(2H)-one | 13.5 | 1.3 |
| Other volatile impurities | various | 0.5 |
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. It is particularly advantageous for the separation of chiral compounds and can be a faster alternative to normal-phase HPLC.[1][2][3][4][5]
Advantages:
-
Reduced use of organic solvents, making it more environmentally friendly.[5]
-
Faster analysis times and higher throughput compared to HPLC.[6]
-
Orthogonal selectivity to RP-HPLC, potentially resolving impurities that co-elute in HPLC.
Considerations:
-
Instrumentation is less common than HPLC.
-
Method development can be more complex.
Illustrative Purity Data by SFC:
| Component | Retention Time (min) | Area % |
| This compound | 3.2 | 98.1 |
| 4-phenylphthalazin-1(2H)-one | 2.5 | 1.6 |
| Other impurities | various | 0.3 |
Comparative Summary of Analytical Methods
| Feature | RP-HPLC | GC-MS | SFC |
| Principle | Liquid-solid partitioning | Gas-solid partitioning with mass detection | Supercritical fluid-solid partitioning |
| Applicability | Broad range of non-volatile and semi-volatile compounds | Volatile and thermally stable compounds | Thermally labile and chiral compounds |
| Resolution | High | Very High | High |
| Analysis Time | Moderate | Fast | Very Fast |
| Solvent Consumption | High | Low | Very Low (Green) |
| Impurity Identification | Requires standards or hyphenation with MS | Inherent (MS) | Requires hyphenation with MS |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical techniques for purity.
Conclusion
For the routine purity analysis of synthesized this compound, RP-HPLC is the recommended method due to its robustness, high resolution, and widespread availability in pharmaceutical laboratories. It provides accurate quantification of the main component and separation from key impurities like the starting material.
GC-MS and SFC serve as valuable orthogonal techniques. GC-MS is highly effective for the identification and quantification of volatile impurities that may not be detected by HPLC. SFC offers a green, high-throughput alternative, which can be particularly useful for resolving impurities that are challenging to separate by RP-HPLC.
For comprehensive characterization and in-depth impurity profiling, a combination of these methods is often employed in a drug development setting to ensure the highest quality of the pharmaceutical intermediate. This multi-faceted approach provides a complete picture of the impurity profile, which is essential for regulatory compliance and ensuring the safety and efficacy of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
Phthalazine Derivatives Emerge as Potent Alternatives to Doxorubicin in Cancer Cytotoxicity
A comprehensive analysis of recent studies indicates that novel phthalazine derivatives demonstrate significant cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of the widely used chemotherapeutic agent, doxorubicin. These findings, supported by extensive experimental data, highlight the potential of phthalazine-based compounds in the development of next-generation anticancer therapies.
Researchers have synthesized and evaluated numerous phthalazine derivatives, revealing their potent anti-proliferative effects. These compounds have been shown to induce cancer cell death through various mechanisms, including the inhibition of key signaling pathways such as VEGFR-2 and EGFR, and the induction of apoptosis. This comparison guide provides a detailed overview of the cytotoxic profiles of promising phthalazine derivatives alongside doxorubicin, based on data from multiple independent studies.
Comparative Cytotoxicity: Phthalazine Derivatives vs. Doxorubicin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected phthalazine derivatives and doxorubicin against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Phthalazine Derivatives | |||
| Compound 12d | MDA-MB-231 (Breast) | 0.57 | [1][2] |
| Compound 11d | MDA-MB-231 (Breast) | 0.92 | [1][2] |
| Compound 12c | MDA-MB-231 (Breast) | 1.89 | [1][2] |
| Compound 12c | MCF-7 (Breast) | 1.4 | [2] |
| Compound 12d | MCF-7 (Breast) | 1.9 | [2] |
| Compound 11d | MCF-7 (Breast) | 2.1 | [2] |
| Compound 7a | HCT-116 (Colon) | 6.04 ± 0.30 | [3] |
| Compound 7b | HCT-116 (Colon) | 13.22 ± 0.22 | [3] |
| Compound 6o | HCT-116 (Colon) | 7 ± 0.06 | [4] |
| Compound 6d | HepG2 (Liver) | 0.38 | [5] |
| Compound 6c | HepG2 (Liver) | 0.41 | [5] |
| Compound 2 | HepG2 (Liver) | 1.33 | [5] |
| Doxorubicin | |||
| A549 (Lung) | 0.13 (24h) | [6] | |
| A549 (Lung) | 0.6 (48h), 0.23 (72h) | [6] | |
| MCF-7 (Breast) | 2.50 | [7] | |
| HepG2 (Liver) | 12.18 ± 1.89 | [7] | |
| Huh7 (Liver) | > 20 | [7] | |
| TCCSUP (Bladder) | 12.55 ± 1.47 | [7] | |
| HeLa (Cervical) | 2.92 ± 0.57 | [7] |
Experimental Protocols
The cytotoxic activities of the phthalazine derivatives and doxorubicin were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the phthalazine derivatives or doxorubicin. A control group with vehicle (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL stock) was added to each well, and the plates were incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium was then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Phthalazine derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways involved in tumor growth, proliferation, and survival.
One of the primary mechanisms of action for many of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] By blocking VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
Furthermore, some phthalazine derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another key player in cancer cell proliferation and survival.[1][2]
Caption: Inhibition of the EGFR signaling pathway by phthalazine derivatives.
The induction of apoptosis, or programmed cell death, is another significant mechanism through which these compounds exhibit their anticancer activity.[2]
Conclusion
The data presented in this guide strongly suggest that phthalazine derivatives represent a promising class of compounds for the development of novel anticancer drugs. Their potent cytotoxic activity against a variety of cancer cell lines, coupled with their ability to target key signaling pathways, positions them as viable alternatives to conventional chemotherapeutics like doxorubicin. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Chloro-4-phenylphthalazine and Related Heterocyclic Compounds
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-Chloro-4-phenylphthalazine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a predicted fragmentation pathway based on the known fragmentation behaviors of structurally similar compounds, including phthalazine-1,4-dione derivatives and other chloro-substituted N-heterocycles. This comparative approach allows for an informed theoretical elucidation of the fragmentation pattern, providing valuable insights for researchers in analytical chemistry, drug discovery, and medicinal chemistry.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, initiated by the formation of the molecular ion [M]•+. The presence of the chlorine atom, the phenyl group, and the phthalazine core dictates the primary fragmentation routes.
A comparison of the predicted fragmentation of this compound with a related, experimentally studied compound, 2-aminothiocarbonyl-phthalazine-1,4-dione, is presented below. This comparison highlights common fragmentation behaviors within the phthalazine scaffold, such as the cleavage of the heterocyclic ring system.
| Ion (m/z) | Proposed Fragment Identity for this compound | Observed Fragment Identity for a Phthalazine-1,4-dione Derivative |
| [M]•+ | Molecular ion of this compound | Molecular ion of 2-aminothiocarbonyl-phthalazine-1,4-dione |
| [M-Cl]•+ | Loss of a chlorine radical | Not Applicable |
| [M-N2]•+ | Loss of a neutral nitrogen molecule | Loss of N=NH group from an intermediate fragment[1] |
| [M-C7H5]•+ | Loss of the phenyl radical | Not Applicable |
| [C8H5N2]+ | Phthalazine core fragment | Phthalazine-1,4-dione fragment[1] |
| [C6H4]+ | Benzyne radical cation | Fragment from the breakdown of the phthalazine core[1] |
Experimental Protocols
The following is a general experimental protocol for acquiring a mass spectrum of this compound using an electron ionization gas chromatography-mass spectrometry (GC-MS) system.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Ionization Source: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this type of aromatic compound.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Energy: 70 eV[2]
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Mass Range: m/z 40-500
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane or methanol. A 1 µL aliquot of the sample solution is then injected into the GC-MS system.
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions, including the loss of the chlorine atom, elimination of a neutral nitrogen molecule, and cleavage of the phenyl group. Further fragmentation of the phthalazine ring can also occur.
Caption: Proposed fragmentation pathway of this compound.
References
X-ray Crystallography of 1-Chloro-4-phenylphthalazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural analysis of 1-Chloro-4-phenylphthalazine derivatives using X-ray crystallography. Phthalazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise three-dimensional atomic arrangement of these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.
Illustrative Crystallographic Data Comparison
The following table summarizes representative crystallographic data for this compound and a trimethylphenyl derivative. Note: This data is illustrative to showcase the comparative format, as detailed experimental crystallographic data for these specific compounds is not widely published.
| Parameter | This compound (Illustrative) | 1-Chloro-4-(2,4,6-trimethylphenyl)phthalazine (Illustrative) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | ||
| a (Å) | 8.50 | 8.53 |
| b (Å) | 9.40 | 9.39 |
| c (Å) | 15.50 | 15.54 |
| α (°) | 90 | 73.9 |
| β (°) | 95.0 | 79.7 |
| γ (°) | 90 | 83.1 |
| Volume (ų) | 1234 | 1174 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.30 | 1.34 |
| Key Bond Lengths (Å) | ||
| C1-Cl | 1.74 | 1.75 |
| C4-C(phenyl) | 1.49 | 1.51 |
| N2-N3 | 1.33 | 1.34 |
| Key Bond Angles (°) | ||
| Cl-C1-N2 | 115.0 | 115.5 |
| N3-C4-C(phenyl) | 118.0 | 119.0 |
| Torsion Angle (°) | ||
| N3-C4-C(phenyl)-C(phenyl) | 35.0 | 65.0 |
Experimental Protocols
Synthesis of 1-Chloro-4-arylphthalazine Derivatives
A general and efficient method for the synthesis of 1-Chloro-4-arylphthalazine derivatives involves a two-step process starting from the corresponding 4-arylphthalazin-1(2H)-one.
Step 1: Synthesis of 4-Arylphthalazin-1(2H)-one
The precursor, 4-arylphthalazin-1(2H)-one, can be synthesized via the condensation of a 2-aroylbenzoic acid with hydrazine hydrate.
-
Materials: 2-Aroylbenzoic acid, hydrazine hydrate, ethanol.
-
Procedure:
-
A mixture of the appropriate 2-aroylbenzoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to yield the 4-arylphthalazin-1(2H)-one.
-
Step 2: Chlorination to 1-Chloro-4-arylphthalazine
The 4-arylphthalazin-1(2H)-one is then chlorinated to the final product.
-
Materials: 4-Arylphthalazin-1(2H)-one, phosphorus oxychloride (POCl₃), acetonitrile.
-
Procedure:
-
To a solution of the 4-arylphthalazin-1(2H)-one (1 equivalent) in acetonitrile, phosphorus oxychloride (10 equivalents) is added at room temperature.[1]
-
The mixture is heated at reflux for 5-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[1]
-
After completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.[1]
-
The product is extracted with ethyl acetate.[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-Chloro-4-arylphthalazine.[1]
-
The crude product is purified by column chromatography on silica gel.
-
Synthesis of 1-Chloro-4-arylphthalazine.
Single-Crystal X-ray Diffraction: A General Protocol
High-quality single crystals of the synthesized derivatives are required for X-ray diffraction analysis. These can typically be grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
Corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption) are applied.
-
-
Structure Solution and Refinement:
-
The crystal system and space group are determined from the diffraction data.
-
Initial atomic positions are determined using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
General workflow for X-ray crystallography.
Structural Comparison and Significance
The introduction of substituents on the phenyl ring at the 4-position of the 1-chlorophthalazine core can significantly influence the molecule's conformation and crystal packing. For instance, the bulky methyl groups in the 2, 4, and 6 positions of the phenyl ring in 1-Chloro-4-(2,4,6-trimethylphenyl)phthalazine would likely lead to a greater torsion angle between the phthalazine and phenyl ring systems compared to the unsubstituted parent compound. This steric hindrance can affect intermolecular interactions, such as π-π stacking, which are often observed in the crystal structures of aromatic compounds. These modifications in the solid-state architecture can, in turn, influence the physicochemical properties of the compounds, including solubility and melting point, and may have implications for their biological activity.
Conceptual comparison of torsion angles.
Further research providing detailed crystallographic data for a series of this compound derivatives would be invaluable to the scientific community for establishing clear structure-property relationships and advancing the development of new phthalazine-based therapeutic agents.
References
Comparative study of palladium catalysts for Suzuki coupling
A Comparative Guide to Palladium Catalysts for Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is pivotal in the pharmaceutical and fine chemical industries for the synthesis of a wide array of organic molecules, including biaryl and hetero-biaryl scaffolds found in many drugs and biologically active compounds.[2][3] The choice of the palladium catalyst is critical for the success of the Suzuki coupling, influencing reaction yields, rates, and the range of applicable substrates.[1] This guide provides a comparative analysis of various palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Palladium Catalysts
The effectiveness of a palladium catalyst in Suzuki coupling is influenced by several factors, including the palladium precursor, the nature of the ancillary ligands, the base, the solvent, and the reaction temperature.[2] Catalysts are often classified based on the type of ligand coordinated to the palladium center, such as those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[1]
Phosphine-Based Catalysts
Traditional phosphine-based catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used.[1] However, for more challenging substrates, catalysts with electron-rich and bulky phosphine ligands, such as SPhos, are often necessary to achieve high yields and turnover numbers (TONs).[1]
N-Heterocyclic Carbene (NHC)-Based Catalysts
Palladium-NHC complexes have emerged as highly active catalysts due to the strong σ-donating ability of NHC ligands, which enhances catalytic activity.[1] This often allows for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]
Palladacycles
Palladacycles are pre-activated catalyst systems known for their high thermal stability and catalytic activity, making them advantageous for large-scale syntheses.[1][4] They have been shown to generate high turnover numbers (TONs) and turnover frequencies (TOFs).[4]
Palladium Nanoparticles
Palladium nanoparticles (PdNPs) represent a class of heterogeneous catalysts that offer high surface area and excellent catalytic activity.[5] Their performance can be dependent on particle size, with smaller nanoparticles often exhibiting higher activity.[6]
The following tables summarize the performance of various palladium catalysts in the Suzuki coupling of different aryl halides with phenylboronic acid.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [1] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [1] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [1] |
| PdNP-rCB | ~0.2 | K₂CO₃ | Ethanol/Water | 60 | - | - | ~9 (TOF, h⁻¹) | [6][7] |
| Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | 0.000001-0.02 | K₃PO₄ | Toluene | RT | - | High | High | [8] |
Table 2: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Chloropyrimidines with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [2] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | - | - | - | - | [2] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | - | 100 | 12-24 h | - | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative experimental protocols for Suzuki coupling reactions.
General Procedure for Suzuki Coupling of Bromopyridines
To a reaction vessel is added the bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol). The appropriate palladium catalyst (e.g., Pd(PPh₃)₄ at 3 mol% or Pd(OAc)₂/SPhos at 1 mol%) and solvent (e.g., Toluene/H₂O or 1,4-Dioxane) are then added. The mixture is purged with an inert gas (e.g., argon or nitrogen) and heated to the desired temperature (80-100 °C) for the specified time (4-12 hours), with the reaction progress monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, and the product is isolated through standard work-up and purification procedures such as extraction and column chromatography.[1]
Microwave-Assisted Suzuki Coupling of Dichloropyrimidines
In a microwave reactor tube, 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol) are combined. A 2:1 mixture of 1,4-dioxane and water (6 mL total volume) is added, and the mixture is purged with argon for 10 minutes. The palladium catalyst, such as Pd(PPh₃)₄ (0.5 mol%), is then added. The tube is sealed and placed in the microwave reactor, where it is heated to 100 °C for 15 minutes.[2] After cooling, the product is isolated and purified.
Visualizing the Process
To better understand the mechanistic and procedural aspects of the Suzuki coupling reaction, the following diagrams are provided.
References
Validating the Structure of Synthesized Tetrazolo-phthalazines: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of key analytical techniques for the structural validation of tetrazolo-phthalazines, a class of nitrogen-rich heterocyclic compounds with significant therapeutic potential.
The fusion of a tetrazole ring with a phthalazine moiety results in a rigid, planar structure with a unique electronic distribution, making these compounds promising scaffolds for targeting various biological receptors. However, the synthesis of tetrazolo-phthalazines can sometimes lead to isomeric byproducts or unexpected rearrangements. Therefore, rigorous structural elucidation is paramount to ensure the correct molecule is advanced in research and development.
This guide offers an objective comparison of the most effective analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Single Crystal X-ray Diffraction, and Elemental Analysis. We present a summary of their performance, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique, or a combination thereof, is crucial for the unambiguous structural determination of synthesized tetrazolo-phthalazines. The following table summarizes the key quantitative parameters and applications of the most relevant methods.
| Technique | Information Provided | Sample Requirements | Resolution | Key Advantages & Limitations |
| ¹H & ¹³C NMR | Detailed information on the chemical environment of protons and carbons, including connectivity and stereochemistry.[1] | 1-10 mg dissolved in a suitable deuterated solvent. | High | Advantages: Provides a detailed map of the molecular structure. Non-destructive.[2] Limitations: Lower sensitivity compared to MS, requiring more sample. Complex spectra can be challenging to interpret for impure samples.[2][3] |
| Mass Spectrometry (ESI, EI) | Precise molecular weight and elemental composition. Fragmentation patterns offer structural clues.[4] | Microgram to nanogram quantities, soluble in a volatile solvent. | High to Very High | Advantages: Extremely high sensitivity.[2] Provides molecular formula confirmation. Limitations: Isomers may not be distinguishable without tandem MS. Fragmentation can be complex for novel structures. |
| FTIR Spectroscopy | Presence or absence of specific functional groups based on their vibrational frequencies. | A few milligrams of solid or liquid sample. | Moderate | Advantages: Fast, simple, and non-destructive. Excellent for identifying key functional groups like C=N, N-N, and aromatic C-H bonds. Limitations: Provides limited information on the overall molecular skeleton. Not suitable for distinguishing isomers with similar functional groups. |
| Single Crystal X-ray Diffraction | Unambiguous three-dimensional atomic arrangement in the solid state, including bond lengths and angles.[5][6] | A single, well-ordered crystal of sufficient size (typically 0.1-0.5 mm). | Atomic | Advantages: Provides the absolute, definitive structure of the molecule.[5] Limitations: Growing suitable crystals can be a significant challenge and time-consuming.[7][8] The solid-state structure may not represent the solution-state conformation. |
| Elemental Analysis | Percentage composition of elements (C, H, N) in the compound. | 1-3 mg of pure, dry sample. | Low | Advantages: Confirms the empirical formula of the synthesized compound.[9][10] Limitations: Does not provide information about the molecular structure or isomerism. Requires a highly pure sample for accurate results. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable structural validation. Below are protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the carbon-hydrogen framework of the synthesized tetrazolo-phthalazine.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified tetrazolo-phthalazine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (ppm), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate molecular weight and obtain fragmentation data for the synthesized tetrazolo-phthalazine.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the tetrazolo-phthalazine (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range.
-
For structural information, perform tandem MS (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural features of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the synthesized tetrazolo-phthalazine.
Protocol:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powdered sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups. For tetrazolo-phthalazines, look for characteristic peaks corresponding to the tetrazole ring (e.g., N=N and C=N stretching vibrations) and the phthalazine moiety (e.g., aromatic C-H and C=C stretching).[11][12]
-
Visualization of the Validation Workflow
A logical workflow is critical for efficiently and definitively validating the structure of a synthesized compound. The following diagram illustrates a typical workflow for the structural elucidation of a tetrazolo-phthalazine.
Caption: A typical workflow for the structural validation of synthesized tetrazolo-phthalazines.
Conclusion
The structural validation of synthesized tetrazolo-phthalazines requires a multi-technique approach to ensure accuracy and confidence in the final structure. While NMR and mass spectrometry provide the core data for elucidation, FTIR and elemental analysis offer crucial preliminary confirmation. For absolute and unambiguous proof of structure, particularly in cases of complex isomerism or stereochemistry, single crystal X-ray diffraction remains the gold standard. By employing the systematic workflow and detailed protocols outlined in this guide, researchers can confidently validate the structures of their novel tetrazolo-phthalazine compounds, paving the way for further investigation into their promising biological activities.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. researchgate.net [researchgate.net]
In-Vitro Anticancer Activity of Novel Phthalazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro anticancer activity of recently developed phthalazine compounds. The data presented is compiled from various studies, offering a valuable resource for researchers in oncology and medicinal chemistry. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of the therapeutic potential of these novel agents.
Comparative Anticancer Activity of Phthalazine Derivatives
The in-vitro cytotoxic effects of various novel phthalazine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Anticancer Activity of 1,2,4-triazolo[3,4-a]phthalazine Derivatives
| Compound | MGC-803 (Gastric) IC50 (μM) | EC-9706 (Esophageal) IC50 (μM) | HeLa (Cervical) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | Reference |
| 11h | 3.5 | 2.0 | 4.5 | 2.9 | |
| 5-fluorouracil | 6.8 | 10.5 | 12.5 | 15.4 |
Table 2: Anticancer Activity of Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids
| Compound | MCF-7 (Breast) IC50 (μM) | A549 (Lung) IC50 (μM) | DU-145 (Prostate) IC50 (μM) | Reference |
| 4c | 1.52 ± 0.04 | 2.12 ± 0.08 | 3.14 ± 0.04 | [1] |
| 4d | 0.90 ± 0.02 | 1.40 ± 0.06 | 2.16 ± 0.02 | [1] |
| 4e | 1.24 ± 0.02 | 1.86 ± 0.04 | 2.86 ± 0.06 | [1] |
| 4h | 1.86 ± 0.06 | 2.40 ± 0.02 | 3.40 ± 0.02 | [1] |
| Etoposide | 0.92 | - | - | [1] |
Table 3: Anticancer Activity of Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2
| Compound | HCT-116 (Colon) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | Reference |
| 6a | - | 57.54 ± 0.53 | [2] |
| 6d | 15 ± 0.14 | 18.2 ± 0.17 | [2] |
| 6m | 13 ± 0.11 | - | [2] |
| 6n | - | 66.45 ± 0.67 | [2] |
| 6o | 7 ± 0.06 | 16.98 ± 0.15 | [2] |
| 9b | 23 ± 0.22 | - | [2] |
| Sorafenib | 5.47 ± 0.3 | 7.26 ± 0.3 | [2] |
Table 4: Anticancer Activity of 1-Anilino-4-(arylsulfanylmethyl)phthalazines
| Compound | Cell Line 1 IC50 (μM) | Cell Line 2 IC50 (μM) | Reference |
| 11 | Comparable to Cisplatin | Comparable to Cisplatin | [3] |
| 12 | Higher than Cisplatin | Higher than Cisplatin | [3] |
| 13 | Higher than Cisplatin | Higher than Cisplatin | [3] |
Table 5: Anticancer Activity of Phthalazine Derivatives Against HCT-116 Cells
| Compound | HCT-116 (Colon) IC50 (μM) | Reference |
| 9c | 1.58 | [4] |
| 12b | 0.32 | [4] |
| 13c | 0.64 | [4] |
| Sorafenib | 3.23 | [4] |
Table 6: Anticancer Activity of Phthalazine Derivatives as Selective Anti-Breast Cancer Agents
| Compound | MDA-MB-231 (Breast) IC50 (μM) | Reference |
| 11d | 0.92 | [5][6][7] |
| 12c | 1.89 | [5][6][7] |
| 12d | 0.57 | [5][6][7] |
| Erlotinib | 1.02 | [5][6][7] |
Experimental Protocols
The following section details the methodologies employed in the cited studies to evaluate the in-vitro anticancer activity of the novel phthalazine compounds.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the phthalazine compounds or a standard drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours.[7]
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength is typically set to be more than 650 nm.[7] The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Washing: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Cell Cycle Analysis
The cell cycle is a series of events that take place in a cell as it grows and divides. Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, thereby inhibiting cell proliferation.
-
Cell Treatment and Fixation: Cells are treated with the phthalazine compound for a specified duration, then harvested and fixed in cold 70% ethanol.[9]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content. RNase is used to prevent the staining of RNA.[9][10]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
Signaling Pathways and Mechanisms of Action
Several novel phthalazine compounds have been shown to exert their anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and survival. The following diagrams illustrate the general experimental workflow and two of the commonly implicated signaling pathways.
Caption: General experimental workflow for evaluating the in-vitro anticancer activity of new compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by certain phthalazine compounds.
Caption: Induction of apoptosis through the inhibition of the EGFR signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to the Spectral Properties of 1-Chloro-4-phenylphthalazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral characteristics of 1-Chloro-4-phenylphthalazine against structurally related alternatives. The information herein is cross-referenced with data available on PubChem and is intended to support research and development activities by providing objective data and standardized experimental protocols.
Comparative Spectral Data
The following table summarizes key physical and spectral properties of this compound and two common analogs. While experimental NMR and IR data for these specific compounds are not widely published, the expected characteristics are inferred from their chemical structures and data from related compounds. Mass spectrometry data is based on predictions available in public databases.
| Parameter | This compound | 1-Chloro-4-(4-methylphenyl)phthalazine | 1-Chloro-4-methylphthalazine |
| PubChem CID | 272109 | 6408759 | 269733 |
| Molecular Formula | C₁₄H₉ClN₂[1] | C₁₅H₁₁ClN₂[2] | C₉H₇ClN₂[3] |
| Molecular Weight | 240.69 g/mol [1] | 254.71 g/mol [2] | 178.62 g/mol [3] |
| Monoisotopic Mass | 240.0454260 Da[1] | 254.0610761 Da[2] | 178.0297759 Da[3] |
| Predicted MS ([M+H]⁺) | m/z 241.05271 | m/z 255.06836 | m/z 179.03705 |
| Expected ¹H NMR | Aromatic protons (phthalazine & phenyl rings): δ 7.5-8.5 ppm | Aromatic protons: δ 7.2-8.5 ppm; Methyl protons (singlet): ~δ 2.4 ppm | Aromatic protons: δ 7.6-8.3 ppm; Methyl protons (singlet): ~δ 2.8 ppm |
| Expected ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Quaternary carbons (C-Cl, C-N): δ >150 ppm | Aromatic carbons: δ 120-150 ppm; Quaternary carbons: δ >150 ppm; Methyl carbon: ~δ 21 ppm | Aromatic carbons: δ 120-150 ppm; Quaternary carbons: δ >150 ppm; Methyl carbon: ~δ 15-20 ppm |
| Expected IR (cm⁻¹) | Aromatic C-H stretch: 3050-3150; C=N & C=C stretch: 1500-1650; C-Cl stretch: 700-800 | Aromatic C-H stretch: 3050-3150; C=N & C=C stretch: 1500-1650; C-Cl stretch: 700-800 | Aromatic C-H stretch: 3050-3150; C=N & C=C stretch: 1500-1650; C-Cl stretch: 700-800 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for obtaining ¹H and ¹³C NMR spectra for heterocyclic compounds like phthalazine derivatives.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).
-
-
Instrumentation and Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4]
-
The sample is placed in the magnet and allowed to equilibrate to the probe temperature (typically 298 K) for 10-15 minutes.[5]
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and the baseline is corrected.
-
Chemical shifts (δ) are referenced to the internal standard (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of solid samples using the KBr pellet method, which is common for obtaining high-quality IR spectra of crystalline compounds.[6]
-
Sample Preparation:
-
Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[6]
-
Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[6]
-
Thoroughly mix the sample and KBr by grinding until a homogenous, fine powder is obtained.
-
Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[6]
-
-
Instrumentation and Acquisition:
-
A background spectrum is first collected using a blank KBr pellet to account for atmospheric and instrumental noise.[7]
-
The sample pellet is then placed in the sample holder within the FT-IR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Characteristic absorption bands are identified and their wavenumbers (cm⁻¹) are recorded.
-
Mass Spectrometry (MS)
This protocol outlines the use of Electron Ionization (EI) Mass Spectrometry, a common technique for the structural analysis of volatile and thermally stable organic compounds.
-
Sample Introduction:
-
The sample must be volatile enough to be introduced into the ion source in the gas phase.[8]
-
For solid samples, a direct insertion probe is typically used. A small amount of the sample (microgram to milligram range) is placed in a capillary tube at the probe's tip.[8]
-
The probe is inserted into the mass spectrometer, where it is heated to volatilize the sample directly into the ion source under high vacuum.[8]
-
-
Ionization and Analysis:
-
In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9]
-
This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing extensive fragmentation.[10][11]
-
The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing:
-
A mass spectrum is generated, plotting ion abundance versus m/z.
-
The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern provides valuable information for structural elucidation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a chemical compound using multiple spectroscopic techniques.
Caption: Workflow for spectroscopic analysis.
Logical Relationships
This diagram illustrates the structural relationships between this compound and its compared analogs.
Caption: Structural comparison of phthalazine analogs.
References
- 1. This compound | C14H9ClN2 | CID 272109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-4-methylphthalazine | C9H7ClN2 | CID 269733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Unveiling the Anticancer Potential of 1-Chloro-4-phenylphthalazine Derivatives Across Various Cancer Cell Lines
Scientists in the field of oncology and drug development are continuously exploring novel chemical scaffolds to identify more effective and selective anticancer agents. Among these, phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of various 1-chloro-4-phenylphthalazine derivatives against different human cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Derivatives
The antitumor activity of synthesized this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined using the MTT assay. The results, summarized in the tables below, highlight the cytotoxic potential of these derivatives.
Table 1: In Vitro Anticancer Activity of 1-Chloro-4-(4-phenoxyphenyl)phthalazine Derivatives against Human Cancer Cell Lines
| Compound | HepG2 (Liver) IC50 (µg/mL) | MCF-7 (Breast) IC50 (µg/mL) | PC-3 (Prostate) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) |
| Doxorubicin (Standard) | 4.50 ± 0.2 | 4.17 ± 0.2 | 8.87 ± 0.6 | 5.23 ± 0.2 |
| Compound 1 | > 100 | > 100 | > 100 | > 100 |
| Compound 20 | 8.67 ± 0.7 | 15.84 ± 1.3 | 12.21 ± 1.0 | 9.41 ± 0.7 |
| Compound 25 | 10.82 | 19.30 | 11.15 | 12.21 |
Data sourced from a study on the synthesis and anticancer evaluation of novel phthalazine derivatives.[1]
Table 2: Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives (IC50 in µmol/L)
| Compound | Esophageal Cancer |
| 5f | 8.13 ± 0.68 |
| 8c | 9.31 |
| 5-Fu (Standard) | 14.37 ± 0.29 |
These compounds exhibited better antitumor activities against human esophageal cancer cells than the standard drug 5-fluorouracil.[2]
Experimental Protocols
The evaluation of the anticancer efficacy of these derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 4000 cells per well) in a suitable culture medium, such as RPMI 1640.[3]
-
Incubation: The cells are incubated for a period (e.g., 12-24 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized phthalazine derivatives.
-
Further Incubation: The plates are incubated for a defined period, typically 24 to 72 hours.[4]
-
MTT Addition: A solution of MTT is added to each well and incubated for an additional 4 hours.[3][4] During this time, viable cells with active mitochondrial succinate dehydrogenase metabolize the yellow MTT into a purple formazan product.[1]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While the precise signaling pathways for all this compound derivatives are not fully elucidated, related compounds have been shown to induce cancer cell death through apoptosis and cell cycle arrest.[4][5][6]
Apoptosis: This is a form of programmed cell death that is crucial for normal tissue development and homeostasis. Many anticancer agents, including some phthalazine derivatives, exert their effects by triggering apoptosis in cancer cells.[4][5] The process of apoptosis can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and duplication. Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Some compounds can arrest the cell cycle at specific phases (e.g., G2/M phase), preventing cancer cells from dividing and leading to their eventual death.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis Efficiency of Phthalazine Precursors
For Researchers, Scientists, and Drug Development Professionals
The phthalazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. The efficiency of synthesizing this critical heterocycle is paramount in drug discovery and development. This guide provides an objective comparison of the synthesis efficiency of common phthalazine precursors, supported by experimental data and detailed protocols.
Comparison of Synthesis Efficiency
The choice of precursor significantly impacts the yield, purity, and overall efficiency of phthalazine synthesis. Below is a comparative summary of the most common precursors.
| Precursor | Product Type | Reaction Type | Typical Yield (%) | Reaction Time | Key Considerations |
| o-Phthalaldehyde | Phthalazine | Condensation | ~95-100%[1] | Short | Precursor availability can be limited.[1] |
| Phthalic Anhydride | Phthalazinone | Condensation | 50-93%[2] | 2-6 hours[2] | Readily available and cost-effective precursor.[3][4] |
| Phthalonitrile | 1,4-Dihydrazinophthalazine (intermediate) | Cyclization/Addition | ~82% (for intermediate)[1] | Not specified | Two-step process to obtain phthalazine. Overall yield ~60%.[1] |
| 2-Acylbenzoic Acids | Substituted Phthalazinones | Cyclocondensation | Variable | 6+ hours[2] | Allows for the introduction of a substituent at the 4-position. |
Experimental Protocols
Detailed methodologies for the synthesis of phthalazines from key precursors are provided below. These are generalized protocols and may require optimization for specific substrates.
Synthesis of Phthalazine from o-Phthalaldehyde
This method is known for its high yield and straightforward procedure.
Protocol:
-
Dissolve o-phthalaldehyde in a suitable solvent, such as ethanol.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
The reaction is typically exothermic and proceeds rapidly at room temperature.
-
Stir the reaction mixture for a short period (e.g., 30 minutes).
-
The product, phthalazine, often precipitates out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
Further purification can be achieved by recrystallization if necessary.
Synthesis of Phthalazinone from Phthalic Anhydride
A widely used method due to the low cost and availability of the precursor.
Protocol:
-
Combine phthalic anhydride and hydrazine hydrate in a solvent such as ethanol or acetic acid.[3][4]
-
Reflux the reaction mixture for 2 to 6 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The phthalazinone product will typically precipitate.
-
Filter the solid, wash with water and then a cold solvent (e.g., ethanol) to remove impurities.
-
Dry the purified phthalazinone.
Synthesis of 1,4-Dihydrazinophthalazine from Phthalonitrile
This two-step protocol provides a route to 1,4-disubstituted phthalazines.
Protocol: Step 1: Synthesis of 1,4-Dihydrazinophthalazine
-
Dissolve phthalonitrile in a mixture of dioxane and acetic acid.
-
Add hydrazine hydrate to the solution and stir.
-
The reaction yields 1,4-dihydrazinophthalazine, which can be isolated.[1]
Step 2: Oxidation to Phthalazine
-
Suspend the 1,4-dihydrazinophthalazine in ethanol.
-
Bubble oxygen through the stirred suspension to facilitate oxidation to phthalazine.[1]
-
Alternative oxidizing agents can be used, but oxygen is often preferred for higher yields.[1]
-
Isolate and purify the final phthalazine product.
Visualizing Phthalazine Synthesis and Action
To further illustrate the concepts discussed, the following diagrams represent a generalized experimental workflow and a key signaling pathway where phthalazine derivatives have shown significant therapeutic potential.
Phthalazine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Transforming Growth Factor-β (TGF-β) pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Chloro-4-phenylphthalazine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 1-Chloro-4-phenylphthalazine are paramount for ensuring a secure and compliant laboratory environment. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this halogenated compound. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[1]
| Hazard Class | GHS Classification | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
Core Principles of Halogenated Waste Management
This compound is a halogenated organic compound. Its disposal must follow the specific guidelines for this category of chemical waste. Improper management can lead to environmental contamination and may incur significant disposal costs.
-
Segregation is Key : Never mix halogenated waste with non-halogenated organic waste.[2][3][4] Keeping these waste streams separate is crucial for proper disposal and can significantly reduce disposal costs.[3][5]
-
Avoid Mixing with Other Waste Types : Do not mix halogenated compounds with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[3][5]
-
Proper Labeling : All waste containers must be clearly labeled with "Hazardous Waste" as soon as the first drop of waste is added.[3][5] The label must identify all chemical constituents and their approximate percentages.[3][5]
-
Container Management : Waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap.[2] Keep containers closed at all times except when actively adding waste.[2][4][5]
Experimental Protocol for Disposal of this compound
The following protocol outlines the step-by-step procedure for the collection and disposal of this compound waste. This procedure should be performed in a designated satellite accumulation area (SAA) within the laboratory.
Materials:
-
Designated and compatible hazardous waste container (e.g., 4-liter glass or poly bottle)[5]
-
Hazardous Waste Tag[5]
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Chemical fume hood
Procedure:
-
Container Preparation:
-
Waste Collection:
-
All transfers of this compound waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Carefully pour the waste into the designated container, avoiding splashes and spills.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[4]
-
-
Labeling and Record Keeping:
-
Storage:
-
Disposal Request:
Disposal of Empty Containers and Contaminated Labware
-
Empty Containers : To be considered "empty," a container must be thoroughly drained of all contents. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6] For containers that held toxic chemicals, the first three rinses must be collected as hazardous waste.[6] After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines.[6][7]
-
Contaminated Labware : Solid waste, such as pipette tips, gloves, and weighing paper, contaminated with this compound should be collected in a clearly labeled, sealed plastic bag or a designated solid waste container.[7] This waste should be disposed of through the chemical waste program.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[5]
-
Clean the spill area with soap and water.
-
Report the spill to your institution's EHS department.
References
- 1. This compound | C14H9ClN2 | CID 272109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 1-Chloro-4-phenylphthalazine
Essential Safety and Handling Guide for 1-Chloro-4-phenylphthalazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Summary and GHS Classification
This compound is a hazardous substance requiring careful handling to mitigate risks. The primary hazards identified from aggregated GHS data are summarized below.[1]
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to ensure personnel safety. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned. |
| Disposable Gown | For larger-scale work or when there is a significant risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat. | |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If this is not possible, or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available.
-
Material Weighing: If possible, weigh the solid material in a powder-containment balance enclosure. If not available, perform weighing within the fume hood, taking care to minimize dust generation.
Handling and Experimental Use
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Dissolving: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Reactions: Conduct all reactions in appropriate, sealed glassware.
Post-Handling and Decontamination
-
Work Surface Decontamination: After each use, thoroughly decontaminate the work area. Wipe surfaces with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Equipment Cleaning: Clean all glassware and equipment that came into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, gown, face shield, and goggles. Wash hands thoroughly after removing all PPE.
Emergency Procedures
Spill Response
-
Small Dry Spill:
-
Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth and a suitable solvent, working from the outside in.
-
Place all cleanup materials into a sealed, labeled hazardous waste bag.
-
Wash the area again with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and grossly contaminated materials (e.g., spill cleanup debris) in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic liquids.
-
Sharps: Contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Toxic, Irritant).
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office. Do not dispose of this chemical down the drain. [2]
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and responding to emergencies with this compound.
Caption: Step-by-step workflow for handling this compound.
Caption: Decision workflow for spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
